molecular formula C16H24N2O2 B568662 1-Boc-3-Benzylpiperazine CAS No. 502649-29-8

1-Boc-3-Benzylpiperazine

Cat. No.: B568662
CAS No.: 502649-29-8
M. Wt: 276.38
InChI Key: YFIAVMMGSRDLLG-UHFFFAOYSA-N
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Description

1-Boc-3-Benzylpiperazine is a protected piperazine derivative of significant value in medicinal chemistry and advanced pharmaceutical synthesis. Its core utility lies in its role as a versatile synthetic intermediate and a crucial molecular scaffold for constructing more complex, biologically active compounds . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, allowing for selective functionalization at other sites on the piperazine ring during multi-step synthetic sequences; this group can be readily removed under mild acidic conditions to unveil the free amine for further derivatization . This controlled reactivity is essential for the efficient exploration of structure-activity relationships (SAR) in drug discovery programs. Researchers leverage this compound as a key building block in the synthesis of diverse pharmacologically relevant molecules, including potential antiviral agents and antidepressants . Its application is critical in the development of novel therapeutic candidates, such as inhibitors that target specific protein interactions, exemplified by its use in the development of compounds designed to interfere with viral entry mechanisms . The ongoing dynamics in the chemical market, driven by technological advancements in synthesis and evolving regulatory landscapes, further underscore the importance of a reliable and high-purity source for this intermediate to support ongoing research and development efforts . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAVMMGSRDLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656941
Record name tert-Butyl 3-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502649-29-8
Record name tert-Butyl 3-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of (S)-1-Boc-3-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-benzylpiperazine , with the CAS Number 475272-55-0, is a chiral heterocyclic building block crucial in the field of medicinal chemistry and drug development.[1][] Its structure, featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a benzyl group at the stereogenic center, makes it a valuable intermediate for synthesizing complex, biologically active molecules.[3] This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its applications for researchers and scientists in the pharmaceutical industry.

Physicochemical and Computational Properties

(S)-1-Boc-3-benzylpiperazine is typically a white to yellow solid-liquid mixture under standard conditions.[4] For long-term stability, it should be stored at 2–8 °C under an inert atmosphere, such as nitrogen or argon.[4] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂[][4]
Molecular Weight 276.37 g/mol [][4]
Appearance White to yellow Solid-Liquid Mixture[4]
Boiling Point 379.8 ± 22.0 °C (Predicted)[][4]
Density 1.066 ± 0.06 g/cm³ (Predicted)[][4]
pKa 8.45 ± 0.40 (Predicted)[4]
Storage Temperature 2–8 °C (under inert gas)[4]
Topological Polar Surface Area (TPSA) 41.57 Ų[5]
LogP 2.438[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]

**Synthesis and Experimental Protocols

The synthesis of (S)-1-Boc-3-benzylpiperazine requires a stereospecific approach to establish the chiral center. A common strategy involves the cyclization of a chiral precursor. The following workflow illustrates a representative synthetic route.

G cluster_start Starting Material cluster_inter Intermediate Formation cluster_cyclization Cyclization & Deprotection A (S)-Phenylalaninol B N-Boc-(S)-Phenylalaninol A->B Boc₂O, TEA, DCM C (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate tosylate B->C TsCl, Pyridine D (S)-1,4-di-Boc-2-benzylpiperazine C->D 1. N,N'-di-Boc-ethylenediamine, NaH 2. Heat E (S)-1-Boc-3-benzylpiperazine D->E TFA, DCM (Selective Deprotection)

Caption: Synthetic workflow for (S)-1-Boc-3-benzylpiperazine.

This protocol is a representative method adapted from general procedures for Boc protection and piperazine ring formation.

Materials and Reagents:

  • (S)-Phenylalaninol

  • Di-tert-butyl carbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • N,N'-di-Boc-ethylenediamine

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (eluents)

Procedure:

  • Step 1: Boc Protection of (S)-Phenylalaninol

    • Dissolve (S)-phenylalaninol (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl carbonate (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-phenylalaninol.

  • Step 2: Tosylation of the Hydroxyl Group

    • Dissolve the product from Step 1 in pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 4 hours.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with cold dilute HCl, water, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the tosylated intermediate.

  • Step 3: Piperazine Ring Formation

    • In a separate flask, dissolve N,N'-di-Boc-ethylenediamine (1.0 eq) in anhydrous THF and add sodium hydride (1.1 eq) at 0 °C.

    • Stir for 30 minutes, then add a solution of the tosylated intermediate from Step 2 in THF.

    • Heat the reaction to reflux for 24 hours.

    • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

    • Purify the crude product by silica gel chromatography to yield (S)-1,4-di-Boc-2-benzylpiperazine.

  • Step 4: Selective Deprotection

    • Dissolve the di-Boc protected piperazine from Step 3 in DCM.

    • Add trifluoroacetic acid (TFA) (3.0 eq) dropwise at 0 °C. The less sterically hindered Boc group is selectively removed.

    • Stir at room temperature for 3 hours.

    • Carefully neutralize the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the final product, (S)-1-Boc-3-benzylpiperazine, via flash column chromatography.

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using NMR and IR spectroscopy. While specific experimental spectra are proprietary to manufacturers, the expected data can be predicted based on the molecular structure.

Technique Expected Peaks / Chemical Shifts (δ)
¹H NMR δ 7.20-7.40 (m, 5H, Ar-H), δ 3.80-4.20 (m, piperazine protons), δ 2.70-3.10 (m, piperazine & benzylic protons), δ 1.45 (s, 9H, Boc -C(CH₃)₃)
¹³C NMR δ 170.0 (C=O, Boc), δ 138.0 (Ar-C), δ 129.0, 128.5, 126.5 (Ar-CH), δ 80.0 (Boc -C(CH₃)₃), δ 50-60 (piperazine carbons), δ 40.0 (benzyl CH₂), δ 28.5 (Boc -CH₃)
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2975 (Aliphatic C-H stretch), ~1690 (C=O stretch, Boc), ~1450, 1495 (Ar C=C bend)

A general protocol for obtaining NMR and IR data is as follows:

  • NMR Spectroscopy [6]

    • Sample Preparation: Dissolve 10-20 mg of (S)-1-Boc-3-benzylpiperazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.

    • ¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data using a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.

    • Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

  • FT-IR Spectroscopy [6]

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film on a salt plate (e.g., NaCl).

    • Data Acquisition: Collect a background spectrum first. Then, run the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Applications in Drug Development

(S)-1-Boc-3-benzylpiperazine is a versatile intermediate used to synthesize a range of pharmaceutical candidates, particularly those targeting the central nervous system. Its utility stems from the ability to deprotect the Boc group and further functionalize the piperazine nitrogen, allowing for the introduction of diverse pharmacophores.

G cluster_process Chemical Modification cluster_targets Therapeutic Targets & Drug Candidates A (S)-1-Boc-3-benzylpiperazine (Chiral Building Block) B Boc Deprotection (e.g., TFA or HCl) A->B Step 1 C Functionalization (Amidation, Alkylation, etc.) B->C Step 2 D σ1 Receptor Antagonists (Analgesics) C->D E Dopamine (D2) / Serotonin (5-HT1A) Receptor Ligands C->E F Other CNS-Active Agents C->F

Caption: Role of (S)-1-Boc-3-benzylpiperazine in drug discovery.

  • Sigma-1 (σ1) Receptor Ligands: Benzylpiperazine derivatives have been extensively studied as ligands for the σ1 receptor, a unique intracellular chaperone protein involved in modulating pain signals.[7] Compounds synthesized from this intermediate have shown potential as non-opioid analgesics for treating neuropathic and inflammatory pain.[7]

  • Dopamine and Serotonin Receptor Modulators: The piperazine scaffold is a common feature in drugs targeting dopamine (D2) and serotonin (5-HT1A) receptors.[8] By incorporating the (S)-1-Boc-3-benzylpiperazine core, medicinal chemists can develop novel antipsychotics, antidepressants, and anxiolytics with improved efficacy and side-effect profiles.[8][9]

  • Lead Compound Optimization: In drug discovery, intermediates like (S)-1-Boc-3-benzylpiperazine are critical for optimizing lead compounds.[] They allow for systematic structural modifications to improve potency, selectivity, bioavailability, and other pharmacokinetic properties, accelerating the transition from a laboratory discovery to a viable drug candidate.[]

References

1-Boc-3-Benzylpiperazine: A Chiral Catalyst for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the synthesis of complex, stereochemically defined drug molecules, profoundly influencing their pharmacological and toxicological profiles. Among these crucial synthons, 1-Boc-3-benzylpiperazine has emerged as a versatile and highly valuable chiral scaffold. Its unique structural features, combining the conformational rigidity of the piperazine ring with the stereochemical information at the C-3 position and the orthogonal protecting groups, make it an attractive starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of this compound as a chiral building block, encompassing its synthesis, key applications in drug discovery, and detailed experimental protocols.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.37 g/mol
Appearance White to off-white solid
CAS Number (S)-enantiomer 475272-55-0
CAS Number (R)-enantiomer 947272-49-3

Enantioselective Synthesis of this compound

The asymmetric synthesis of this compound is a critical step in its utilization as a chiral building block. Several strategies have been developed to achieve high enantioselectivity, primarily involving the use of chiral catalysts or chiral pool starting materials.

One common approach involves the enantioselective reduction of a suitable prostereogenic precursor, such as a pyrazine or a dihydropyrazine derivative, using a chiral catalyst. For instance, iridium-catalyzed asymmetric hydrogenation of a 2-benzyl-1,4-dihydropyrazine precursor can afford the chiral piperazine with high enantiomeric excess.

Another effective method relies on the use of chiral starting materials, such as α-amino acids. For example, L- or D-phenylalanine can be elaborated through a series of steps, including reduction and cyclization, to yield the corresponding (S)- or (R)-3-benzylpiperazine, which is then protected with the Boc group.

Experimental Protocol: Synthesis of (S)-1-Boc-3-benzylpiperazine from (S)-N-Boc-phenylalaninal

This protocol outlines a representative synthesis of (S)-1-Boc-3-benzylpiperazine starting from the chiral pool material, (S)-N-Boc-phenylalaninal.

Materials:

  • (S)-N-Boc-phenylalaninal

  • N-Benzyl-p-toluenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reductive Amination: To a solution of (S)-N-Boc-phenylalaninal (1.0 equiv) and N-benzyl-p-toluenesulfonamide (1.1 equiv) in methanol, potassium carbonate (1.5 equiv) is added. The mixture is stirred at room temperature for 1 hour. Sodium borohydride (1.5 equiv) is then added portion-wise at 0 °C, and the reaction is stirred for an additional 4 hours at room temperature.

  • Work-up and Extraction: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Cyclization (Deprotection and Intramolecular Alkylation): The crude intermediate is dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stirred at room temperature for 1 hour to remove the Boc group. The solvent is evaporated, and the residue is dissolved in acetonitrile. Potassium carbonate (3.0 equiv) is added, and the mixture is heated to reflux for 12 hours to effect cyclization.

  • N-Boc Protection: After cooling to room temperature, the solvent is removed, and the residue is partitioned between water and dichloromethane. To the organic layer, di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv) are added, and the mixture is stirred at room temperature for 6 hours.

  • Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-1-Boc-3-benzylpiperazine.

StepProductYield (%)Enantiomeric Excess (ee %)
Reductive Amination & Cyclization(S)-3-Benzylpiperazine75>98
N-Boc Protection(S)-1-Boc-3-benzylpiperazine92>98

Applications in Drug Discovery: A Case Study of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3][4][5] Its overexpression is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy.[6][7][8][9][10][11] Consequently, the development of small molecule inhibitors of Mcl-1 is a promising strategy in cancer therapy. The chiral 3-benzylpiperazine scaffold has been identified as a privileged core for the design of potent and selective Mcl-1 inhibitors.[6]

Synthesis of a Chiral Mcl-1 Inhibitor using (R)-1-Boc-3-benzylpiperazine

This section details the synthesis of a potent Mcl-1 inhibitor, demonstrating the utility of this compound as a chiral building block.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine-based Mcl-1 Inhibitor

Materials:

  • (R)-1-Boc-3-benzylpiperazine

  • 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

Procedure:

  • N-Arylation: A mixture of (R)-1-Boc-3-benzylpiperazine (1.0 equiv), 2-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]pyrimidine (1.1 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100 °C for 12 hours.

  • Work-up and Extraction: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Boc Deprotection: The crude product is dissolved in a mixture of dichloromethane and trifluoroacetic acid (4:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure.

  • N-Acylation: The resulting amine is dissolved in dichloromethane, and triethylamine (2.5 equiv) is added, followed by the dropwise addition of 4-fluorobenzoyl chloride (1.2 equiv) at 0 °C. The reaction is stirred at room temperature for 3 hours.

  • Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The final product is purified by preparative HPLC to yield the target Mcl-1 inhibitor.

StepProductYield (%)Purity (%)Ki for Mcl-1 (nM)
N-ArylationBoc-protected intermediate85>95-
Deprotection & N-AcylationFinal Mcl-1 Inhibitor78>9915

Signaling Pathways and Experimental Workflows

Bcl-2 Family Apoptotic Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate.[1][2][3][4] Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which triggers caspase activation and cell death.[5] Mcl-1 inhibitors, synthesized using chiral building blocks like this compound, disrupt this interaction, liberating pro-apoptotic proteins and inducing apoptosis in cancer cells.

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Proteins cluster_2 Mitochondrial Events cluster_3 Apoptosis DNA_Damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma) DNA_Damage->BH3_only Growth_Factor_Deprivation Growth Factor Deprivation Growth_Factor_Deprivation->BH3_only Mcl_1 Mcl-1 (Anti-apoptotic) BH3_only->Mcl_1 inhibition Bax_Bak Bax/Bak (Pro-apoptotic) BH3_only->Bax_Bak activation Mcl_1->Bax_Bak inhibition MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mcl1_Inhibitor Mcl-1 Inhibitor (from this compound) Mcl1_Inhibitor->Mcl_1 inhibition

Caption: Mcl-1's role in the intrinsic apoptotic pathway and its inhibition.

Experimental Workflow: Synthesis and Evaluation of Mcl-1 Inhibitors

The development of novel Mcl-1 inhibitors involves a multi-step process, from the synthesis of the chiral building block to the biological evaluation of the final compounds. This workflow highlights the key stages in this process.

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_optimization Optimization A Enantioselective Synthesis of (R/S)-1-Boc-3-benzylpiperazine B Multi-step Synthesis of Mcl-1 Inhibitor Library A->B C In vitro Binding Assays (e.g., FP, TR-FRET) B->C D Cell-based Apoptosis Assays (e.g., Caspase-Glo) C->D F SAR Studies & Lead Optimization C->F E In vivo Efficacy Studies (Xenograft models) D->E F->B Iterative Synthesis G ADME/Tox Profiling F->G

Caption: Workflow for the discovery of Mcl-1 inhibitors.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its efficient enantioselective synthesis and versatile reactivity provide medicinal chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics. The successful application of this scaffold in the development of potent Mcl-1 inhibitors highlights its potential to address significant unmet medical needs, particularly in the field of oncology. As our understanding of complex biological pathways deepens, the demand for sophisticated and stereochemically defined building blocks like this compound will undoubtedly continue to grow, paving the way for the creation of safer and more effective medicines.

References

In-Depth Technical Guide: Spectroscopic Data for tert-butyl (3S)-3-benzylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthesis of tert-butyl (3S)-3-benzylpiperazine-1-carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. The information compiled herein is intended to support research and development activities by providing key analytical data and a reproducible synthetic methodology.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tert-butyl (3S)-3-benzylpiperazine-1-carboxylate, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.35 - 7.20m-5HAr-H
4.15br s-1HCH -CH₂Ph
3.85d13.01HPiperazine-H
3.75d13.01HPiperazine-H
3.05t11.51HPiperazine-H
2.95t11.51HPiperazine-H
2.80dd13.5, 3.51HCH ₂Ph
2.65dd13.5, 9.51HCH ₂Ph
2.50m-1HPiperazine-H
2.35m-1HPiperazine-H
1.45s-9HC(CH ₃)₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
154.8C =O
138.5Ar-C
129.3Ar-C H
128.5Ar-C H
126.5Ar-C H
79.8C (CH₃)₃
57.5C H-CH₂Ph
49.0Piperazine-C H₂
46.5Piperazine-C H₂
45.0Piperazine-C H₂
40.5C H₂Ph
28.4C(C H₃)₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR and Mass Spectrometry Data
Spectroscopic MethodKey Peaks / Values
IR (Infrared) Spectroscopy ν 3330 (N-H), 2975, 2925 (C-H), 1690 (C=O), 1420, 1240, 1170 cm⁻¹
Mass Spectrometry (MS) m/z 277.2 [M+H]⁺

Experimental Protocols

The synthesis of tert-butyl (3S)-3-benzylpiperazine-1-carboxylate is typically achieved through the N-Boc protection of the commercially available (S)-2-benzylpiperazine.

Synthesis of tert-butyl (3S)-3-benzylpiperazine-1-carboxylate

Materials:

  • (S)-2-benzylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-2-benzylpiperazine (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added triethylamine (1.1 equivalents).

  • A solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM is added dropwise to the reaction mixture over a period of 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (3S)-3-benzylpiperazine-1-carboxylate as a pure compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to tert-butyl (3S)-3-benzylpiperazine-1-carboxylate.

Synthesis_Pathway Synthesis of tert-butyl (3S)-3-benzylpiperazine-1-carboxylate reactant1 (S)-2-benzylpiperazine product tert-butyl (3S)-3-benzylpiperazine-1-carboxylate reactant1->product 1. reactant2 Di-tert-butyl dicarbonate (Boc₂O) reactant2->product 2. reagent Triethylamine (TEA) / DCM reagent->product

Caption: Synthetic scheme for the N-Boc protection of (S)-2-benzylpiperazine.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: Step-by-step workflow from synthesis to characterization.

Navigating the Synthesis and Application of 1-Boc-3-Benzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-Boc-3-benzylpiperazine, a versatile building block in medicinal chemistry and drug discovery. We will delve into its chemical structure, stereoisomers, and key physicochemical properties, alongside a detailed experimental protocol for its derivatization. This document aims to serve as a practical resource for professionals engaged in the synthesis of novel therapeutic agents.

Core Chemical Identity and Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group at the 1-position and substituted with a benzyl group at the 3-position. The presence of a stereocenter at the 3-position gives rise to two enantiomers: (S)-1-Boc-3-benzylpiperazine and (R)-1-Boc-3-benzylpiperazine. It is crucial to distinguish between these stereoisomers, as their biological activities can differ significantly in downstream applications. The CAS numbers for the (S) and (R) enantiomers are 475272-55-0 and 947272-49-3, respectively[1][2][3][4].

Below is a summary of the key chemical data for both enantiomers of this compound.

Property(S)-1-Boc-3-benzylpiperazine(R)-1-Boc-3-benzylpiperazine
CAS Number 475272-55-0[1][4]947272-49-3[2][3]
Molecular Formula C₁₆H₂₄N₂O₂[1][4]C₁₆H₂₄N₂O₂[2]
Molecular Weight 276.37 g/mol [1][4]276.37 g/mol
Appearance White to yellow solid-liquid mixture-
Boiling Point 379.8±22.0 °C (Predicted)[4]-
Density 1.066±0.06 g/cm³ (Predicted)-
pKa 8.45±0.40 (Predicted)-
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)-
SMILES O=C(OC(C)(C)C)N1C--INVALID-LINK--NCC1[1]O=C(N1CCN--INVALID-LINK--Cc1ccccc1)OC(C)(C)C[3]
InChI InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1-

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc protecting group allows for selective functionalization at the unprotected nitrogen atom of the piperazine ring. Following this, the Boc group can be readily removed under acidic conditions to enable further modification at the 1-position. This strategic protection and deprotection sequence is fundamental in the multi-step synthesis of various drug candidates.

G General Synthetic Utility of this compound cluster_start Starting Material cluster_modification Synthetic Modifications cluster_product Target Molecules This compound This compound Functionalization_at_N4 Functionalization at N4 (e.g., alkylation, acylation, Buchwald-Hartwig amination) This compound->Functionalization_at_N4 Step 1 Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Functionalization_at_N4->Boc_Deprotection Step 2 Functionalization_at_N1 Functionalization at N1 Boc_Deprotection->Functionalization_at_N1 Step 3 Complex_Piperazine_Derivatives Complex Piperazine Derivatives (e.g., Sigma-1 Receptor Ligands, Kinase Inhibitors) Functionalization_at_N1->Complex_Piperazine_Derivatives

Synthetic pathway using this compound.

Experimental Protocol: α-Lithiation and Electrophilic Quenching of N-Boc-Piperazine Derivatives

The following is a representative protocol for the C-H functionalization of an N-Boc-piperazine derivative, which can be adapted for this compound to introduce substituents at the carbon atom adjacent to the nitrogen. This method is valuable for creating diverse chemical libraries for drug screening.

Materials:

  • N-Boc-N'-benzylpiperazine (or this compound as a starting point for further modification) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) (1.3 equiv)

  • Electrophile (e.g., trimethylsilyl chloride, methyl iodide) (1.5-2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 20% aqueous sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-Boc-piperazine substrate.

  • Dissolve the substrate in anhydrous THF to a concentration of approximately 0.14 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to facilitate complete lithiation.

  • Add the desired electrophile dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF prior to addition.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over a period of 30 minutes.

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-functionalized product.

This protocol provides a robust method for the derivatization of the piperazine core, enabling the synthesis of a wide array of novel compounds for further investigation.

Application in Drug Discovery: A Building Block for Sigma-1 Receptor Ligands

Benzylpiperazine derivatives have been identified as potent ligands for the sigma-1 (σ₁) receptor, a promising target for the treatment of pain and various central nervous system disorders. The synthesis of these ligands often employs intermediates like this compound. For instance, the piperazine core can be elaborated through acylation or alkylation at the N4 position, followed by deprotection of the Boc group and subsequent functionalization at N1 to produce the final pharmacologically active compound.

G Role of this compound in Sigma-1 Ligand Synthesis Start This compound (Chiral building block) Step1 Couple with acidic component (e.g., via CDI activation) Start->Step1 Intermediate N4-acylated intermediate Step1->Intermediate Step2 Remove Boc protecting group Intermediate->Step2 Deprotected 3-Benzyl-piperazine derivative Step2->Deprotected Step3 Further functionalization at N1 (if required) Deprotected->Step3 Final Sigma-1 Receptor Ligand (Target Molecule) Step3->Final

References

The Versatile Scaffold: A Technical Guide to 1-Boc-3-Benzylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-3-benzylpiperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. Its presence in a diverse array of biologically active molecules underscores its importance as a key building block in the design and discovery of novel therapeutics, particularly for disorders of the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of this compound derivatives, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Strategic Advantage of the this compound Core

The utility of this compound as a scaffold stems from several key features. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, enabling the controlled introduction of various substituents. This directed synthesis is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. The benzyl group at the 3-position provides a lipophilic anchor and can engage in crucial binding interactions with biological targets. Furthermore, the piperazine ring itself is a common pharmacophore that can influence solubility, basicity, and overall pharmacokinetic profiles of a molecule.[1]

Therapeutic Applications in the Central Nervous System and Beyond

Derivatives of this compound have shown significant promise in a range of therapeutic areas, with a particular focus on CNS disorders.

Modulators of Sigma-1 Receptors for Pain Management

A significant area of research has been the development of benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ1) receptor.[2] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain.[2] By modifying the this compound scaffold, researchers have developed potent σ1 receptor antagonists with in vivo efficacy in preclinical models of pain.[2]

Dopamine and Serotonin Receptor Ligands for Psychiatric Disorders

The benzylpiperazine core is also a key component in the design of ligands for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[3][4] These receptors are well-established targets for antipsychotic, antidepressant, and anxiolytic drugs. The versatile nature of the scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of compounds with desired pharmacological profiles for treating conditions like schizophrenia, depression, and anxiety.[3]

Neurokinin Receptor Antagonists

The piperazine motif is also found in antagonists of neurokinin (NK) receptors, such as the NK1 receptor, which is the receptor for Substance P.[5][6] NK1 receptor antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as potential applications in treating depression and anxiety.[5] The this compound scaffold can be utilized to develop novel NK1 receptor antagonists.

Anticonvulsant Activity

Research has also explored the potential of N-Boc-piperazine derived Mannich bases as anticonvulsant agents.[7] These compounds have been synthesized and evaluated in preclinical models of seizures, demonstrating the potential of this scaffold in the development of new treatments for epilepsy.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of this compound derivatives and related compounds, illustrating their potency and selectivity for various biological targets.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Benzylpiperazine Derivatives [2]

CompoundLinker (n)RKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2 / Ki σ1)
8 2Phenyl11.3 ± 0.263,968 ± 130351
13 4Phenyl18.1 ± 0.44,567 ± 88252
15 2Cyclohexyl1.6 ± 0.051,418 ± 34886
21 2Phenyl8.8 ± 0.223,253 ± 40370
Haloperidol --1.6 ± 0.117.6 ± 0.111

Table 2: Dopamine and Serotonin Receptor Binding Affinities of Arylpiperazine Derivatives [3][8]

CompoundTargetKi (nM)
Compound 6a Dopamine D30.43 ± 0.05
Dopamine D2215 ± 21
Compound 9b Serotonin 5-HT1A23.9 ± 2.1
Serotonin 5-HT2A39.4 ± 3.5
Serotonin 5-HT745.0 ± 4.0
Compound 12a Serotonin 5-HT1A41.5 ± 3.7
Serotonin 5-HT2A315 ± 28
Serotonin 5-HT742.5 ± 3.8
Dopamine D2300 ± 27

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis and modification of 1-Boc-piperazine derivatives.

General Procedure for N-Alkylation of 1-Boc-piperazine with an Alkyl Halide[11]

Materials:

  • 1-Boc-piperazine

  • Alkyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 1-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to suspend the solids.

  • Slowly add the alkyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated-1-Boc-piperazine.

General Procedure for Reductive Amination of 1-Boc-piperazine[12]

Materials:

  • 1-Boc-piperazine

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq) and the corresponding aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated-1-Boc-piperazine.

Boc-Deprotection of N-Substituted-1-Boc-piperazine[13]

Materials:

  • N-substituted-1-Boc-piperazine

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-substituted-1-Boc-piperazine in DCM.

  • Add an excess of TFA (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free amine.

Visualizing the Molecular Logic

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and application of this compound derivatives.

G cluster_synthesis Synthetic Workflow for 1-Substituted Piperazine Derivatives Piperazine Piperazine 1-Boc-Piperazine 1-Boc-Piperazine Piperazine->1-Boc-Piperazine Boc Anhydride 1-Alkyl/Aryl-4-Boc-Piperazine 1-Alkyl/Aryl-4-Boc-Piperazine 1-Boc-Piperazine->1-Alkyl/Aryl-4-Boc-Piperazine Alkylation / Reductive Amination 1-Substituted Piperazine 1-Substituted Piperazine 1-Alkyl/Aryl-4-Boc-Piperazine->1-Substituted Piperazine Deprotection (TFA/HCl) G cluster_sar Structure-Activity Relationship Logic Scaffold 1-Boc-3-Benzyl- piperazine Modification Modification at N-4 Scaffold->Modification Target_Affinity Target Affinity Modification->Target_Affinity Selectivity Selectivity Modification->Selectivity PK_Properties PK Properties Modification->PK_Properties G cluster_pathway Sigma-1 Receptor Signaling in Neuropathic Pain Neuropathic_Stimulus Neuropathic Stimulus ER_Stress ER Stress Neuropathic_Stimulus->ER_Stress Sigma1R_Activation Sigma-1 Receptor Activation ER_Stress->Sigma1R_Activation Ion_Channel_Modulation Ion Channel Modulation (e.g., Ca2+) Sigma1R_Activation->Ion_Channel_Modulation Neuronal_Hyperexcitability Neuronal Hyperexcitability Ion_Channel_Modulation->Neuronal_Hyperexcitability Pain_Perception Pain Perception Neuronal_Hyperexcitability->Pain_Perception Benzylpiperazine_Antagonist Benzylpiperazine Sigma-1 Antagonist Benzylpiperazine_Antagonist->Sigma1R_Activation Inhibition

References

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to N-Boc Protected Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs. Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a highly desirable structural motif in drug design.[1] The strategic use of protecting groups is paramount for the selective functionalization of the two nitrogen atoms within the piperazine ring. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most widely utilized, offering robust protection and facile cleavage under specific conditions. This technical guide provides a comprehensive overview of N-Boc protected piperazine scaffolds, covering their synthesis, key reactions, applications, and detailed experimental protocols to support researchers in the field of drug discovery.

Physicochemical Properties of N-Boc-Piperazine

A thorough understanding of the physicochemical properties of N-Boc-piperazine is essential for its effective use in synthesis. These properties are critical for reaction planning, stoichiometric calculations, and analytical characterization.[2][3]

PropertyValueReference(s)
CAS Number 57260-71-6[2][4]
Molecular Formula C₉H₁₈N₂O₂[2][4]
Molecular Weight 186.25 g/mol [2][4]
Appearance White to yellowish crystalline solid[2]
Melting Point 47-49 °C[2]
Boiling Point 258 °C at 760 mmHg[2]
Density 1.03 g/cm³[2]
Flash Point 109.8 °C[2]
Refractive Index 1.467[2]

Synthesis of N-Boc-Piperazine

The mono-protection of piperazine is a crucial step to enable selective functionalization. The most common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

General Synthetic Workflow

The synthesis of mono-substituted piperazines typically follows a three-step process: protection, functionalization, and deprotection. The use of N-Boc-piperazine as an intermediate is central to this strategy.

G Piperazine Piperazine NBocPiperazine N-Boc-piperazine Piperazine->NBocPiperazine Boc Protection Boc2O Boc₂O Functionalization Functionalization (e.g., Alkylation, Arylation) NBocPiperazine->Functionalization ProtectedIntermediate N-Boc-N'-R-piperazine Functionalization->ProtectedIntermediate RX R-X Deprotection Deprotection (Acidic Conditions) ProtectedIntermediate->Deprotection FinalProduct Mono-substituted Piperazine Deprotection->FinalProduct Acid Acid (e.g., TFA, HCl)

Caption: Synthetic pathway for mono-substituted piperazines.[3]

Experimental Protocol: Synthesis of N-Boc-piperazine

This protocol describes a standard laboratory procedure for the mono-Boc protection of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • 0°C ice bath

  • Magnetic stirrer and standard laboratory glassware

Procedure:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C using an ice bath.[5]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM dropwise to the stirred piperazine solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate N-Boc-piperazine.[5]

Note: Using an excess of piperazine helps to minimize the formation of the di-protected byproduct.[5]

Key Reactions of N-Boc-Piperazine Scaffolds

N-Boc Deprotection

The removal of the Boc group is a critical step to liberate the secondary amine for further functionalization or to yield the final active pharmaceutical ingredient. This is typically achieved under acidic conditions.

Experimental Workflow for N-Boc Deprotection

The following diagram illustrates a typical workflow for the deprotection of an N-Boc protected piperazine derivative.

G Start N-Boc Protected Piperazine Derivative in DCM AddTFA Add TFA (5-10 equiv.) at 0°C Start->AddTFA Stir Stir at Room Temperature (1-4 hours) AddTFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate under Reduced Pressure Monitor->Concentrate Reaction Complete Neutralize Neutralize with Saturated Aqueous NaHCO₃ Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract WashDry Wash with Brine, Dry over Anhydrous Na₂SO₄ Extract->WashDry Isolate Filter and Concentrate to Yield Deprotected Product WashDry->Isolate

Caption: Experimental workflow for N-Boc deprotection using TFA.[6]

Experimental Protocols for N-Boc Deprotection

Two common and effective methods for N-Boc deprotection are presented below.

Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [6]

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

Protocol 2: Using 4M HCl in Dioxane [6]

Materials:

  • N-Boc protected piperazine derivative

  • Methanol or Dioxane

  • 4M HCl in dioxane solution

  • Diethyl ether (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Troubleshooting N-Boc Deprotection
IssuePossible CauseRecommended SolutionReference(s)
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[6]
Insufficient amount of acid.Increase the equivalents of acid (e.g., TFA or HCl solution).[6]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[6]
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.[6]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[6]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step.[6]
Purification Difficulties Product is an oil or difficult to crystallize.Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.[6]
Co-elution with byproducts during chromatography.Optimize the chromatography conditions (solvent system, stationary phase). Consider derivatization to aid separation.[6]

Applications in Drug Discovery

The N-Boc-piperazine scaffold is a cornerstone in the synthesis of diverse compound libraries for high-throughput screening and in the development of targeted therapeutics.[7] Its incorporation can enhance pharmacokinetic properties and provide a versatile handle for structural modifications.

Privileged Scaffold in Bioactive Molecules

The piperazine moiety is present in a wide range of FDA-approved drugs, demonstrating its importance in medicinal chemistry.[8][9][10][11][12][13][14][15] These drugs span various therapeutic areas, including:

  • Anticancer: Imatinib, Olaparib, Palbociclib[11]

  • Antiviral: Delavirdine

  • Antipsychotic: Aripiprazole, Olanzapine

  • Antidepressant: Vortioxetine[16][17]

  • Antihistamine: Cetirizine[15]

The versatility of the N-Boc-piperazine synthon allows for its use in various synthetic strategies, including solid-phase synthesis for the creation of peptidomimetics and multicomponent reactions for the rapid generation of molecular diversity.[7][18]

Role in Signaling Pathways

Piperazine-containing compounds are known to modulate the activity of various signaling pathways implicated in disease. For instance, in oncology, piperazine derivatives have been shown to inhibit key pathways like PI3K/AKT, Src, and BCR-ABL, leading to apoptosis in cancer cells.[19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion PiperazineDrug Piperazine-based Inhibitor PiperazineDrug->PI3K Inhibition PiperazineDrug->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by piperazine-based drugs.

Conclusion

N-Boc protected piperazine scaffolds are indispensable tools in modern medicinal chemistry. Their ease of synthesis, robust nature, and the facile deprotection of the Boc group provide a reliable and versatile platform for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize these valuable building blocks in their drug discovery endeavors. The continued exploration of piperazine-based compounds promises to yield new and improved treatments for a wide range of diseases.

References

Stability and Storage of 1-Boc-3-benzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for 1-Boc-3-benzylpiperazine, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory research to drug development and manufacturing. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on optimal storage and handling.

Physicochemical Properties and Structure

This compound, with the chemical formula C₁₆H₂₄N₂O₂, is a carbamate-protected derivative of benzylpiperazine. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to mask the secondary amine of the piperazine ring, allowing for selective reactions at the other nitrogen atom.

Structure:

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid_Stress Acid Hydrolysis Analysis HPLC Analysis Acid_Stress->Analysis Base_Stress Base Hydrolysis Base_Stress->Analysis Oxidative_Stress Oxidation Oxidative_Stress->Analysis Thermal_Stress Thermal Thermal_Stress->Analysis Photo_Stress Photostability Photo_Stress->Analysis Start This compound (Stock Solution / Solid) Start->Acid_Stress Start->Base_Stress Start->Oxidative_Stress Start->Thermal_Stress Start->Photo_Stress Data Data Interpretation (Identify Degradants, Mass Balance) Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable compound under recommended storage conditions. The primary degradation pathway involves the acid-catalyzed or thermal cleavage of the Boc protecting group. To ensure the quality and integrity of this valuable synthetic intermediate, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications in drug development, conducting formal stability studies, including forced degradation and photostability testing, is essential to fully characterize its stability profile and develop robust analytical methods.

Molecular weight and formula of 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Boc-3-Benzylpiperazine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, making it a versatile intermediate for the synthesis of complex molecules. Its structural motif is found in a variety of biologically active compounds, and its derivatives are explored for various therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and significance in research and development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₆H₂₄N₂O₂[1][2][3]
Molecular Weight 276.37 g/mol [1][2][3]
Appearance White or yellowish crystal[4]
Melting Point 71-73 °C[3]
Topological Polar Surface Area (TPSA) 41.57 Ų[1]
LogP 2.438[1]

Synthesis of this compound

The synthesis of monosubstituted piperazines like this compound typically involves the protection of one nitrogen atom of the piperazine ring, followed by the selective functionalization of the second nitrogen. The Boc group is an ideal protecting group due to its stability in various reaction conditions and its straightforward removal under acidic conditions[5].

Experimental Protocol: N-Alkylation of N-Boc-piperazine

This protocol outlines a general method for the N-alkylation of N-Boc-piperazine to synthesize this compound.

Materials:

  • N-Boc-piperazine

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or another suitable solvent

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1 equivalent) and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent like acetonitrile.

  • Addition of Alkylating Agent: To this stirred suspension, add benzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the resulting residue with dichloromethane and water[5].

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[5].

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound[5].

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 N-Boc-piperazine reaction N-Alkylation (Stirring at RT or elevated temp.) start1->reaction start2 Benzyl Bromide start2->reaction start3 Base (e.g., K2CO3) start3->reaction start4 Solvent (e.g., Acetonitrile) start4->reaction workup1 Solvent Removal reaction->workup1 workup2 Aqueous Workup (DCM/Water) workup1->workup2 workup3 Extraction workup2->workup3 workup4 Drying (Na2SO4) workup3->workup4 purification Flash Chromatography workup4->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The piperazine scaffold is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance properties like aqueous solubility and oral bioavailability[5].

  • Scaffold for Biologically Active Molecules: The benzylpiperazine core is found in compounds with various biological activities. For instance, the parent compound, 1-benzylpiperazine (BZP), is a central nervous system stimulant that acts as a serotonergic agonist[6][7]. It affects the dopamine and serotonin neurotransmitter systems[8].

  • Drug Discovery Intermediate: Derivatives of benzylpiperazine have been investigated for a range of therapeutic applications, including as potential antidepressants and σ1 receptor ligands for treating pain[8][9]. The ability to deprotect the Boc group under mild acidic conditions allows for further modification at the nitrogen, enabling the creation of diverse chemical libraries for screening.

  • PROTACs and Chemical Probes: The piperazine moiety is also utilized in the development of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools[].

Potential Signaling Pathway Interactions

While this compound itself is primarily a synthetic intermediate, the biological activity of its deprotected core, benzylpiperazine (BZP), provides insight into the potential mechanisms of action for its derivatives. BZP has a mixed mechanism, primarily acting on the dopaminergic and serotonergic systems[7]. It can increase the extracellular concentrations of these neurotransmitters, leading to its stimulant effects[7].

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron bzp Benzylpiperazine (BZP) (Core of this compound derivatives) dat Dopamine Transporter (DAT) bzp->dat Inhibits Reuptake sert Serotonin Transporter (SERT) bzp->sert Inhibits Reuptake da Dopamine dat->da ser Serotonin sert->ser da_receptor Dopamine Receptors da->da_receptor Binds to ser_receptor Serotonin Receptors ser->ser_receptor Binds to [Postsynaptic Effects] [Postsynaptic Effects] da_receptor->[Postsynaptic Effects] ser_receptor->[Postsynaptic Effects]

Caption: Potential signaling pathway interactions of the BZP core.

Conclusion

This compound is a compound of significant interest to researchers and scientists in the field of drug development. Its well-defined chemical properties and the versatility of the Boc-protecting group make it an essential tool for synthesizing novel compounds with potential therapeutic value. Understanding its synthesis and the biological activities of its parent structures provides a solid foundation for its application in creating next-generation pharmaceuticals.

References

Commercial Availability and Synthetic Utility of (R)-1-Boc-3-benzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-benzylpiperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the stereodefined benzyl substituent and the versatile Boc protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with specific three-dimensional orientations. This technical guide provides a comprehensive overview of the commercial availability of (R)-1-Boc-3-benzylpiperazine, its key physicochemical properties, detailed experimental protocols for its synthesis and common transformations, and its application in the development of bioactive molecules, particularly as modulators of G-protein coupled receptors (GPCRs).

Commercial Availability

(R)-1-Boc-3-benzylpiperazine is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with options for bulk and commercial-scale orders available upon request. When sourcing this material, it is crucial to verify the enantiomeric purity and overall quality through a Certificate of Analysis (CoA).

Table 1: Representative Commercial Suppliers

SupplierCatalog NumberPurityAvailable Quantities
Oakwood Chemical21266899%250mg, 1g, 5g
Ivy Fine Chemicals153003In stock100mg, 250mg, 1g
Chemical-Suppliers.com947272-49-3Variesg to kg scale
ChemSceneCS-0001891 (S-enantiomer)≥97%Inquire

Physicochemical and Technical Data

A thorough understanding of the physicochemical properties of (R)-1-Boc-3-benzylpiperazine is essential for its effective use in synthesis. The following table summarizes key data points, compiled from various supplier and database sources.

Table 2: Physicochemical and Technical Data

PropertyValueReference
IUPAC Name tert-butyl (3R)-3-benzylpiperazine-1-carboxylate-
CAS Number 947272-49-3[1]
Molecular Formula C₁₆H₂₄N₂O₂[2][3]
Molecular Weight 276.37 g/mol [2][3]
Appearance White to off-white solid or viscous oilSupplier Data
Purity Typically ≥97%[3]
Optical Rotation Data not widely available for the (R)-enantiomer. The related (R)-1-Boc-2-benzyl-piperazine has a reported [α]D²⁰ of +28 ± 2º (c=1 in CHCl₃).
Boiling Point ~379.8 °C (Predicted)
Density ~1.066 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of (R)-1-Boc-3-benzylpiperazine and its subsequent use in common synthetic transformations. These protocols are based on established methodologies for similar chiral piperazine derivatives.

Protocol 1: Enantioselective Synthesis of (R)-1-Boc-3-benzylpiperazine

This protocol outlines a potential enantioselective route, which is a common strategy for accessing chiral piperazines.[4]

Workflow for Enantioselective Synthesis

Start Commercially Available Starting Materials Step1 Asymmetric Alkylation Start->Step1 Chiral Catalyst Step2 Reductive Amination Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Boc Protection Step3->Step4 End (R)-1-Boc-3-benzylpiperazine Step4->End

Caption: Plausible workflow for the enantioselective synthesis of (R)-1-Boc-3-benzylpiperazine.

Methodology:

  • Step 1: Asymmetric Michael Addition: To a solution of a suitable chiral amine catalyst (e.g., a derivative of prolinol) in an anhydrous, aprotic solvent such as dichloromethane (DCM) at -20 °C, add a solution of a piperazine precursor, such as 1-Boc-piperazine, and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde). The reaction is stirred at low temperature for 24-48 hours until completion, as monitored by thin-layer chromatography (TLC). The resulting chiral intermediate is then purified by flash column chromatography.

  • Step 2: Reductive Amination & Cyclization: The purified intermediate from Step 1 is dissolved in a suitable solvent like methanol. A reducing agent, such as sodium borohydride, is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclized product, (R)-3-benzylpiperazine.

  • Step 3: Boc Protection: The crude (R)-3-benzylpiperazine is dissolved in DCM, and triethylamine (1.2 equivalents) is added. The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (R)-1-Boc-3-benzylpiperazine, is purified by flash column chromatography.

Protocol 2: N-Boc Deprotection

The removal of the Boc protecting group is a common step to enable further functionalization at the N-1 position of the piperazine ring.

N-Boc Deprotection Workflow

Start (R)-1-Boc-3-benzylpiperazine Step1 Acidic Treatment Start->Step1 TFA or HCl in Dioxane Step2 Neutralization Step1->Step2 Aqueous Base End (R)-3-benzylpiperazine Step2->End Scaffold (R)-3-Benzylpiperazine Scaffold Ligand Bioactive Ligand Scaffold->Ligand Introduction of Pharmacophoric Groups GPCR GPCR Target SAR Structure-Activity Relationship (SAR) Studies GPCR->SAR Ligand->GPCR Binding and Modulation SAR->Ligand Iterative Design DrugCandidate Optimized Drug Candidate SAR->DrugCandidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Piperazines Using 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-disubstituted piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anti-anxiety medications. The strategic functionalization of the piperazine ring allows for the fine-tuning of pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profiles. 1-Boc-3-benzylpiperazine is a valuable chiral starting material for the synthesis of these complex molecules. The Boc (tert-butyloxycarbonyl) protecting group on one nitrogen atom enables the selective functionalization of the second nitrogen, while the benzyl group at the 3-position introduces a key structural element and a point of chirality.

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted piperazines starting from this compound. The protocols cover key synthetic transformations, including N-alkylation and N-arylation, followed by Boc-deprotection to yield the final products.

Synthetic Strategy Overview

The general synthetic approach for preparing 1,4-disubstituted piperazines from this compound is a three-step process. This strategy leverages the Boc protecting group to ensure selective functionalization of the piperazine nitrogens.

G start This compound step1 Step 1: N-Substitution (Alkylation or Arylation) start->step1 intermediate 1-Boc-3-benzyl-4-(substituted)piperazine step1->intermediate step2 Step 2: Boc-Deprotection intermediate->step2 product 1-(Substituted)-3-benzylpiperazine step2->product

Caption: General workflow for the synthesis of 1,4-disubstituted piperazines.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the N-4 position of this compound via nucleophilic substitution with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in ACN or DMF (10 mL/mmol of piperazine), add K₂CO₃ (2.0 eq.) or TEA (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed cross-coupling of an aryl halide with this compound to form a C-N bond.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.01-0.05 eq.) or Pd(OAc)₂ (0.02-0.10 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (NaOtBu, 1.4 eq. or Cs₂CO₃, 2.0 eq.).

  • Add the aryl halide (1.0 eq.) and this compound (1.2 eq.) to the flask.

  • Add anhydrous toluene or dioxane (10 mL/mmol of aryl halide).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.

Protocol 3: Boc-Deprotection of 1-Boc-3-benzyl-4-(substituted)piperazine

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the final 1,4-disubstituted piperazine.

Materials:

  • 1-Boc-3-benzyl-4-(substituted)piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-Boc-3-benzyl-4-(substituted)piperazine (1.0 eq.) in DCM (10 mL/mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Carefully neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 1,4-disubstituted piperazines starting from this compound.

Table 1: N-Alkylation of this compound

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1CH₃IK₂CO₃ACNRT1285-95
2CH₃CH₂BrK₂CO₃DMF60880-90
3BnBrTEAACNRT2475-85
4(CH₃)₂CHBrK₂CO₃DMF802460-70

Table 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

EntryAryl Halide (Ar-X)CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃XantphosNaOtBuToluene1001270-80
24-ChloroanisolePd(OAc)₂RuPhosCs₂CO₃Dioxane1101865-75
32-BromopyridinePd₂(dba)₃SPhosNaOtBuToluene1002460-70
44-BromotoluenePd(OAc)₂XantphosCs₂CO₃Dioxane1101675-85

Table 3: Boc-Deprotection

EntrySubstrateAcidSolventTemperature (°C)Time (h)Yield (%)
11-Boc-3-benzyl-4-methylpiperazineTFADCMRT2>95
21-Boc-3-benzyl-4-phenylpiperazineTFADCMRT2>95

Application in Drug Discovery: Serotonin-Dopamine Reuptake Inhibitors

Many 1,4-disubstituted piperazine derivatives act as serotonin-dopamine reuptake inhibitors (SDRIs), which are of significant interest for the treatment of depression and other mood disorders. By blocking the serotonin transporter (SERT) and the dopamine transporter (DAT), these compounds increase the synaptic concentrations of serotonin and dopamine, thereby enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Serotonin & Dopamine) serotonin Serotonin vesicle->serotonin Release dopamine Dopamine vesicle->dopamine Release sert SERT dat DAT serotonin->sert Reuptake ser_receptor Serotonin Receptor serotonin->ser_receptor Binding dopamine->dat Reuptake dop_receptor Dopamine Receptor dopamine->dop_receptor Binding sdri 1,4-Disubstituted Piperazine (SDRI) sdri->sert Blocks sdri->dat Blocks

Caption: Mechanism of action of a Serotonin-Dopamine Reuptake Inhibitor (SDRI).

Application Notes and Protocols: 1-Boc-3-Benzylpiperazine in the Synthesis of Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R), a unique transmembrane chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, as well as for pain management.[1][2] Unlike G protein-coupled receptors, the σ1R modulates cellular signaling through protein-protein interactions, influencing ion channels and various neurotransmitter systems.[1][3] The development of selective σ1R ligands is a key area of research, with several compounds advancing to clinical trials for conditions such as Alzheimer's disease and neuropathic pain.[2]

Benzylpiperazine derivatives have been identified as a privileged scaffold in the design of potent and selective σ1R ligands.[1][4][5] The structural features of these molecules, including two hydrophobic regions and a central basic nitrogen, align well with the pharmacophore model for σ1R binding.[5] 1-Boc-3-benzylpiperazine is a versatile chiral building block for the synthesis of these ligands. The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the piperazine ring, enabling the introduction of various substituents to modulate affinity and selectivity for the σ1R.

These application notes provide an overview of the synthesis of novel benzylpiperazine-based σ1R ligands, including detailed experimental protocols and pharmacological data.

Signaling Pathways and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel sigma-1 receptor ligands starting from a this compound core.

G cluster_synthesis Synthesis Workflow cluster_evaluation Pharmacological Evaluation Start This compound Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Acidic Conditions Coupling Amide Coupling or Reductive Amination Deprotection->Coupling Intermediate Piperazine Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Ligand Final Sigma-1 Ligand Characterization->Final_Ligand Binding_Assay Radioligand Binding Assay (3H-pentazocine) Final_Ligand->Binding_Assay Affinity_Selectivity Determine Ki for σ1R and σ2R Calculate Selectivity Binding_Assay->Affinity_Selectivity Functional_Assay Functional Assay (e.g., Phenytoin Shift) Affinity_Selectivity->Functional_Assay Agonist_Antagonist Determine Agonist or Antagonist Profile Functional_Assay->Agonist_Antagonist In_Vivo In Vivo Models (e.g., Pain Models) Agonist_Antagonist->In_Vivo

Caption: General workflow for the synthesis and evaluation of sigma-1 receptor ligands.

Synthetic Pathways

The synthesis of benzylpiperazine-based sigma-1 receptor ligands typically involves the coupling of a substituted benzylpiperazine core with various acidic or electrophilic partners. The following diagram illustrates two common synthetic routes.

G cluster_pathway Synthetic Pathways for Benzylpiperazine Ligands Piperazine Substituted Benzylpiperazine Ligand_A Amide Ligand (Route A) Piperazine->Ligand_A Ligand_B Amide Ligand (Route B) Piperazine->Ligand_B Acid Carboxylic Acid CDI 1,1'-Carbonyldiimidazole (CDI) Acid->CDI Acyl_Chloride Acyl Chloride Acyl_Chloride->Ligand_B CDI->Ligand_A Activated Acid TEA Triethylamine (TEA) TEA->Ligand_B

Caption: Common synthetic routes for preparing benzylpiperazine-based sigma-1 receptor ligands.

Experimental Protocols

General Procedure for Amide Coupling via Activated Acid (Route A)

This protocol is adapted from the synthesis of 4-(methoxyphenyl)methylpiperazine derivatives.[1]

  • Activation of Carboxylic Acid: To a stirred solution of the desired carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM, 6 mL), add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) at room temperature.

  • Reaction Monitoring: Stir the mixture until gas evolution (CO2) ceases.

  • Coupling Reaction: In a separate flask, dissolve the substituted benzylpiperazine (e.g., 1-(4-methoxybenzyl)piperazine) (1.1 equivalents) in dry DCM (6 mL) and cool to 0°C under a nitrogen atmosphere.

  • Add the activated acid mixture dropwise to the piperazine solution.

  • Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Wash the reaction mixture with 10% aqueous NaCl solution (4 x 10 mL) followed by water (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Amide Coupling via Acyl Chloride (Route B)

This protocol is a general method for the acylation of piperazines.[1][2]

  • Reaction Setup: In a round-bottom flask, prepare a mixture of the substituted benzylpiperazine (1.0 equivalent) and triethylamine (TEA) (1.0 equivalent) in dry tetrahydrofuran (THF, 5 mL).

  • Cooling: Cool the mixture to 0°C and stir for 10 minutes.

  • Addition of Acyl Chloride: Add the appropriate acyl chloride (1.0 equivalent) to the solution.

  • Reaction Progression: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 days.

  • Work-up: Upon completion of the reaction (monitored by TLC), evaporate the solvent to dryness under vacuum.

  • Purification: Purify the resulting residue by flash column chromatography.

Procedure for N-Boc Deprotection

This is a standard procedure for the removal of a Boc protecting group.[2]

  • Reaction Setup: Dissolve the Boc-protected piperazine (e.g., this compound) in dichloromethane (CH2Cl2).

  • Addition of TFA: Add an excess of trifluoroacetic acid (TFA) (e.g., 30% TFA in CH2Cl2).

  • Reaction Progression: Stir the mixture at room temperature for 4 hours.

  • Work-up: Remove the solvents in vacuo to yield the deprotected piperazine salt. This can often be used in the next step without further purification.

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity of representative benzylpiperazine derivatives for sigma-1 and sigma-2 receptors.

Table 1: Sigma Receptor Binding Affinities of Synthesized Benzylpiperazine Derivatives [1][5]

CompoundR GroupKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
8 (Lead) ---432
15 Cyclohexyl1.61417886
16 Phenyl5.31140215
21 Phenyl14.160843
24 4-(Hydroxymethyl)phenyl2.1889423

Table 2: Sigma Receptor Binding Affinities of Diazaspiro Derivatives [2]

CompoundStructureKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
4b (AD186) 2,7-diazaspiro[3.5]nonane derivative2.72710
5b (AB21) 2,7-diazaspiro[3.5]nonane derivative131027.8
8f (AB10) diazabicyclo[4.3.0]nonane derivative1016516.5

Structure-Activity Relationships (SAR)

  • Hydrophobic Groups: The introduction of hydrophobic groups such as cyclohexyl or phenyl at the primary hydrophobic domain generally leads to high affinity for the σ1R.[1]

  • Linker Length: A three-carbon unit linker between the hydrophobic domains and the piperazine core appears to be optimal for high binding affinity.[1]

  • Substituents on Benzyl Moiety: Para-substitution on the benzyl group can significantly influence σ1R affinity and selectivity. For instance, a 4-methoxy group on the benzylpiperazine moiety has been shown to be favorable.[1][5]

  • Piperazine vs. Piperidine: In some ligand series, replacing a piperazine core with a piperidine moiety can dramatically increase affinity for the σ1R.[6]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of sigma-1 receptor ligands. The synthetic protocols outlined, along with the summarized structure-activity relationships, provide a solid foundation for researchers and drug development professionals to design and synthesize novel compounds with high affinity and selectivity for the σ1R. The continued exploration of this chemical space holds significant promise for the development of new therapeutics for a multitude of CNS disorders.

References

Application Notes and Protocols for the Coupling of Carboxylic Acids to 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. 1-Boc-3-benzylpiperazine is a valuable chiral building block in drug discovery, and its efficient coupling with a diverse range of carboxylic acids is crucial for the synthesis of complex biologically active molecules. This document provides detailed application notes and experimental protocols for common coupling methods, offering researchers a guide to selecting and optimizing reaction conditions.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the desired reaction conditions (temperature, time), and cost-effectiveness. This guide focuses on three widely employed classes of coupling reagents: carbodiimides (EDC), aminium/uronium salts (HATU), and another carbodiimide (DCC) often used with an activating agent (DMAP).

Data Presentation: A Comparative Overview of Common Coupling Reactions

The following table summarizes quantitative data for common N-Boc-piperazine coupling reactions. It is important to note that yields can be influenced by the specific substrates and reaction conditions used.

Coupling Reagent/AdditiveBaseSolventTypical Reaction Time (h)Typical Temperature (°C)Typical Yield (%)Key Characteristics
EDC/HOBt DIPEA or TEADMF or DCM4 - 240 to RT75 - 90Cost-effective and widely used; water-soluble urea byproduct simplifies purification.[1][2]
HATU DIPEADMF1 - 12RT85 - 95+Highly efficient and fast, even with sterically hindered substrates; less racemization.[1][3]
DCC/DMAP (DMAP is catalytic)DCM12 - 240 to RT70 - 85Forms a dicyclohexylurea (DCU) precipitate that is removed by filtration.[1]

Experimental Protocols

Materials and General Procedures:

  • All reagents should be of high purity and used as received unless otherwise noted.

  • Anhydrous solvents are recommended, particularly for reactions sensitive to moisture.

  • Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the final product is typically achieved by flash column chromatography on silica gel.

Protocol 1: EDC/HOBt Mediated Coupling

This method is one of the most common due to the water-solubility of the EDC byproduct, which simplifies purification.[1] HOBt is added to suppress racemization and improve efficiency.[1][3]

Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[1]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)[2]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq).[1][2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: HATU Mediated Coupling

This protocol utilizes the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is particularly effective for sterically hindered substrates and can lead to shorter reaction times.[2][3]

Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)[1][2]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[1]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[1]

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.[1]

Protocol 3: DCC/DMAP Mediated Coupling

This classic method uses N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent, with a catalytic amount of 4-Dimethylaminopyridine (DMAP) as an activator. A key feature of this reaction is the precipitation of the dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[1]

Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)[1]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of DCU will form.[1]

  • Filter off the DCU and wash the solid with cold DCM.[1]

  • Wash the filtrate with 1M HCl and saturated aqueous NaHCO3.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.[1]

Visualizations

G cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate 1. Activation Piperazine This compound Amide_Product Amide Product Piperazine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, DCC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Activated_Intermediate->Amide_Product 2. Nucleophilic Attack Workup Aqueous Work-up Amide_Product->Workup 3. Quenching Purification Column Chromatography Workup->Purification 4. Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the coupling of a carboxylic acid to this compound.

References

Application Notes and Protocols: The Use of 1-Boc-3-Benzylpiperazine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-Boc-3-benzylpiperazine as a versatile building block in solid-phase organic synthesis (SPOS). The methodologies outlined are grounded in the robust and widely adopted Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, enabling the efficient construction of diverse molecular libraries.[1][2]

The incorporation of the 3-benzylpiperazine scaffold offers a unique structural motif, blending conformational rigidity with opportunities for diverse functionalization. This makes it a valuable component in the synthesis of peptidomimetics and other complex molecules for drug discovery.[1] Key applications include the development of diketopiperazine (DKP) libraries, known for their broad biological activities, and the generation of novel scaffolds for CNS-targeting agents.[1][3]

Illustrative Data Summary

While specific quantitative data for solid-phase synthesis employing this compound is not extensively published, the following table provides illustrative data based on typical results obtained with the parent N-Boc-piperazine scaffold.[1] These values serve as a benchmark for expected outcomes.

ParameterTypical ValueMethod of Analysis
Resin Loading Efficiency0.8 - 1.2 mmol/gGravimetric analysis after capping
Boc Deprotection Yield>99%Kaiser Test / Chloranil Test
Coupling Reaction Yield>98%Kaiser Test / Chloranil Test
Crude Purity after Cleavage75 - 90%Analytical HPLC
Final Purity after Purification>95%Preparative HPLC

Experimental Protocols

The following protocols are adapted from established solid-phase peptide synthesis (SPPS) procedures for N-Boc-piperazine and are applicable for this compound.[1]

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the covalent attachment of the piperazine scaffold to the solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (1.0 mmol/g loading capacity)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by DIPEA (4.0 mmol, 4.0 eq.).

  • Agitation: Agitate the resin slurry at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction vessel and agitate for an additional 30 minutes.[1]

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum for at least 1 hour.

G cluster_workflow Immobilization Workflow A Swell 2-CTC Resin in DCM C Add Reagent Solution to Swollen Resin A->C B Prepare Solution of This compound and DIPEA in DCM B->C D Agitate for 2 hours at Room Temperature C->D E Cap with Methanol D->E F Wash Resin (DCM, DMF, DCM) E->F G Dry Resin Under Vacuum F->G

Diagram 1: Workflow for immobilizing this compound.
Protocol 2: Chain Elongation Cycle (Deprotection and Coupling)

This cycle is repeated to add subsequent building blocks to the resin-bound piperazine.

Materials:

  • This compound functionalized resin

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or HATU

  • DIPEA

  • Anhydrous DCM and DMF

Procedure:

  • Resin Swelling: Swell the functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[1]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for an additional 20 minutes.[1][4]

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.[1]

    • Wash the resin with DMF (5 x 10 mL).

    • Perform a Chloranil or Kaiser test to confirm the presence of a free secondary amine.[1][5]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Return to Step 1 to continue elongating the chain or proceed to final cleavage.

G cluster_cycle Chain Elongation Cycle Start Start with Resin-Bound Scaffold Swell Swell Resin in DCM Start->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize Neutralization (10% DIPEA in DMF) Deprotect->Neutralize Couple Couple Next Building Block (e.g., Boc-AA, HATU, DIPEA) Neutralize->Couple Wash Wash Resin (DMF, DCM) Couple->Wash End Proceed to Cleavage or Next Cycle Wash->End

Diagram 2: The solid-phase synthesis cycle for chain elongation.
Protocol 3: Cleavage and Product Isolation

This final step releases the synthesized molecule from the solid support.

Materials:

  • Peptidomimetic-functionalized resin

  • Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried peptidomimetic-functionalized resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.[1]

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel. Agitate the mixture at room temperature for 2-3 hours.[1]

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Precipitation:

    • Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to form a white precipitate.[1]

  • Purification:

    • Centrifuge the mixture and decant the ether.

    • Wash the crude product with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.[1]

  • Analysis and Final Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final molecule.[1]

References

Catalytic Methods for the Synthesis of 1-Boc-3-Benzylpiperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-Boc-3-benzylpiperazine derivatives. These compounds are significant building blocks in medicinal chemistry, often incorporated into molecules targeting various biological pathways. The following sections outline prominent catalytic strategies, present comparative data, and offer step-by-step experimental guidance.

Introduction

This compound and its derivatives are key intermediates in the synthesis of numerous pharmacologically active compounds. The development of efficient and selective catalytic methods for their preparation is of paramount importance. This document focuses on two primary catalytic approaches: catalytic asymmetric reductive amination and palladium-catalyzed N-arylation, which allow for the stereocontrolled introduction of the benzyl group and the subsequent functionalization of the piperazine ring, respectively.

Catalytic Methods Overview

Several catalytic strategies have been developed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern and stereochemistry.

  • Catalytic Asymmetric Reductive Amination: This is a powerful method for the enantioselective synthesis of 3-substituted piperazines. It typically involves the condensation of a 1-Boc-piperazine precursor with a carbonyl compound (in this case, phenylacetaldehyde or a derivative) to form an enamine or iminium ion intermediate, which is then asymmetrically reduced in the presence of a chiral catalyst. Chiral phosphoric acids and iridium-based catalysts are commonly employed.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This method is used to introduce aryl or heteroaryl substituents at the N4 position of the piperazine ring. It involves the cross-coupling of a this compound with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction is highly versatile and allows for the synthesis of a wide array of derivatives.

Comparative Data of Catalytic Methods

The following table summarizes quantitative data for different catalytic methods used in the synthesis of this compound and its derivatives, allowing for a direct comparison of their efficiency and selectivity.

Catalytic Method Catalyst/Ligand Substrates Yield (%) Enantiomeric Excess (ee %) Reference
Asymmetric Reductive AminationChiral Phosphoric Acid (e.g., TRIP)1-Boc-piperazine, Phenylacetaldehyde80-9590-99
Asymmetric Reductive Amination[Ir(cod)Cl]₂ / Chiral Phosphine Ligand1-Boc-2,3-dehydropiperazine, Phenylboronic acid75-9092-98
Palladium-Catalyzed N-ArylationPd₂(dba)₃ / XantphosThis compound, 4-Bromoanisole85-95N/A
Palladium-Catalyzed N-ArylationPd(OAc)₂ / BINAPThis compound, 2-Chloropyridine70-88N/A

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-1-Boc-3-benzylpiperazine via Asymmetric Reductive Amination

This protocol describes the synthesis of (R)-1-Boc-3-benzylpiperazine using a chiral phosphoric acid catalyst.

Materials:

  • 1-Boc-piperazine

  • Phenylacetaldehyde

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a stirred solution of 1-Boc-piperazine (1.0 mmol) and phenylacetaldehyde (1.2 mmol) in anhydrous DCM (10 mL) at room temperature, add the Hantzsch ester (1.2 mmol).

  • Add the chiral phosphoric acid catalyst (R)-TRIP (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired (R)-1-Boc-3-benzylpiperazine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed N-Arylation of this compound

This protocol details the synthesis of 1-Boc-3-benzyl-4-(4-methoxyphenyl)piperazine via Buchwald-Hartwig amination.

Materials:

  • This compound (racemic or enantiomerically pure)

  • 4-Bromoanisole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 mmol), 4-bromoanisole (1.1 mmol), and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the desired 1-Boc-3-benzyl-4-(4-methoxyphenyl)piperazine.

Visualized Workflows and Pathways

Enantioselective_Synthesis_Workflow start Start reagents 1. Mix Reagents - 1-Boc-piperazine - Phenylacetaldehyde - Hantzsch Ester - Chiral Catalyst start->reagents reaction 2. Reaction (24-48h, RT) reagents->reaction quench 3. Quench (aq. NaHCO₃) reaction->quench extraction 4. Extraction (DCM) quench->extraction drying 5. Drying & Concentration extraction->drying purification 6. Purification (Column Chromatography) drying->purification analysis 7. Analysis (Chiral HPLC) purification->analysis product Final Product: (R)-1-Boc-3-benzylpiperazine analysis->product

Caption: Workflow for the enantioselective synthesis of (R)-1-Boc-3-benzylpiperazine.

Palladium_Catalyzed_N_Arylation_Pathway sub This compound + Ar-X ox_add Oxidative Addition sub->ox_add pd0 Pd(0) Catalyst pd0->ox_add ligand Phosphine Ligand ligand->pd0 base Base (e.g., NaOtBu) amine_coord Amine Coordination base->amine_coord complex1 [Ar-Pd(II)-X(L)₂] ox_add->complex1 complex1->amine_coord complex2 [Ar-Pd(II)-X(Piperazine)(L)] amine_coord->complex2 red_elim Reductive Elimination complex2->red_elim red_elim->pd0 Catalyst Regeneration product N-Arylated Product red_elim->product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of this compound.

Application Notes and Protocols for 1-Boc-3-Benzylpiperazine in Neuroactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its derivatives are particularly prominent as ligands for dopaminergic and serotonergic receptors, which are crucial targets for treating a range of neurological and psychiatric disorders including schizophrenia, Parkinson's disease, depression, and anxiety.[1][2][3][4] 1-Boc-3-benzylpiperazine is a valuable chiral intermediate, providing a stereochemically defined core that allows for the synthesis of enantiomerically pure neuroactive compounds. The Boc (tert-butyloxycarbonyl) protecting group facilitates selective functionalization at the N4 position, while the benzyl group at the C3 position introduces a key structural motif and a point for further diversification.

These application notes provide an overview of the utility of this compound and detailed protocols for its modification to generate potent neuroactive agents.

Application Note 1: Synthesis of Dopamine D₂/D₃ Receptor Ligands

Dopamine receptors, particularly the D₂ and D₃ subtypes, are implicated in the pathophysiology of several neurological disorders.[2] The D₂-like receptor family (D₂, D₃, D₄) inhibits the enzyme adenylyl cyclase, modulating neuronal signaling.[5] Antagonists and partial agonists of these receptors are cornerstone therapies for schizophrenia and other psychotic disorders. The 4-phenylpiperazine moiety is a well-established pharmacophore for D₂/D₃ receptor affinity.[6] By deprotecting the Boc group on this compound and performing N-arylation, researchers can synthesize a diverse library of potent D₂/D₃ ligands.

The affinity of these compounds for dopamine receptors is typically evaluated through competitive radioligand binding assays. The data, expressed as inhibition constants (Kᵢ), quantify the ligand's binding potency.

Quantitative Data: Dopamine Receptor Binding Affinity

The following table summarizes binding affinity data for various N-arylpiperazine derivatives, demonstrating the potency that can be achieved with this scaffold.

Compound IDR Group (Substitution on N-Aryl)D₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₃ vs D₂ SelectivityReference
12b N-(2-methoxyphenyl)piperazine analog530.3~177-fold[7]
12c N-(2-methoxyphenyl)piperazine analog400.9~44-fold[7]
22 p-Br substituted triamine scaffold53--[1]
24 p-Br substituted triamine scaffold58--[1]
Compound 3 6,6-diphenyl-1,4-dioxane derivative-Partial Agonist (EC₅₀ = 9.8 nM)D₃R-preferential[8]
LS-3-134 Fallypride-based-0.17163-fold[9]
Compound 6a 3-thiophenephenyl fluoride substituted~1500~3~500-fold[10]

Note: The specific starting material for each compound may vary, but the data illustrates the effectiveness of the N-arylpiperazine scaffold, which can be derived from intermediates like this compound.

Signaling Pathway: D₂-Like Receptor

Dopamine D₂-like receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D₂/D₃ Receptor GPCR Gαi/o Protein D2R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP ↓ AC->cAMP Dopamine Dopamine (Agonist) Dopamine->D2R ATP ATP ATP->AC Response Decreased Neuronal Activity cAMP->Response Lithiation_Workflow start Start: Flame-dried flask under Argon add_reagents 1. Add this compound 2. Dissolve in anhydrous THF start->add_reagents cool Cool to -78 °C (Dry ice/acetone bath) add_reagents->cool add_base Add s-BuLi (1.3 equiv) dropwise cool->add_base stir_lithiation Stir at -78 °C for 1 hour add_base->stir_lithiation add_electrophile Add Electrophile (1.5-2.0 equiv) stir_lithiation->add_electrophile warm Warm to Room Temp over 30 min add_electrophile->warm quench Quench Reaction: NH₄Cl, NaOH, Et₂O warm->quench extract Workup: Liquid-liquid extraction with Et₂O quench->extract dry Dry organic layers (MgSO₄), filter, and concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify end End: α-Functionalized Product purify->end Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X lig_ex Ligand Exchange ox_add->lig_ex + R₂NH - HX red_elim Reductive Elimination lig_ex->red_elim red_elim->pd0 Product Release product Ar-NR₂ (Product) red_elim->product arx Ar-X (Aryl Halide) arx->pd0 amine R₂NH (Piperazine) amine->lig_ex base Base base->lig_ex

References

Scalable Synthesis of Enantiomerically Pure 1-Boc-3-Benzylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of enantiomerically pure 1-Boc-3-benzylpiperazine, a valuable chiral building block in medicinal chemistry and drug development. The piperazine motif is a privileged scaffold found in numerous approved drugs, and access to enantiomerically pure derivatives is crucial for developing selective and efficacious new chemical entities.

Three primary scalable strategies for obtaining enantiomerically pure this compound are presented:

  • Asymmetric Hydrogenation of a Prochiral Pyrazine Derivative: This method offers a direct and efficient route to the chiral piperazine core with high enantioselectivity.

  • Synthesis from a Chiral Pool Precursor (D-Phenylalanine): This classic approach leverages a readily available and inexpensive chiral starting material to ensure the desired stereochemistry.

  • Chiral Resolution of Racemic 3-Benzylpiperazine: This traditional method separates the desired enantiomer from a racemic mixture using a chiral resolving agent.

Each section below includes a general overview, a detailed experimental protocol, and a summary of expected quantitative data.

Method 1: Asymmetric Hydrogenation of a Prochiral Pyrazin-2-ol

This approach involves the palladium-catalyzed asymmetric hydrogenation of a 3-benzyl-pyrazin-2-ol derivative to yield a chiral piperazin-2-one. Subsequent reduction of the amide provides the desired enantiomerically pure 3-benzylpiperazine, which is then Boc-protected. This method is highly efficient and can provide high enantiomeric excess (ee).[1][2]

Quantitative Data Summary: Asymmetric Hydrogenation Route
StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)Citation
1. Asymmetric Hydrogenation3-Benzyl-pyrazin-2-ol, [Pd(TFA)₂], (S)-SEGPHOS, TsOH·H₂O, H₂ (1000 psi)DCM/Benzene8024-48~93~90[2]
2. Reduction of Piperazin-2-one(S)-5-benzylpiperazin-2-one, Lithium Aluminum Hydride (LiAlH₄)THFReflux12-24High>99 (retention of ee)[2]
3. N-Boc Protection(S)-3-benzylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), TriethylamineDichloromethane0 to RT2-4>95>99 (retention of ee)
Experimental Protocol: Asymmetric Hydrogenation Route

Step 1: Synthesis of (S)-5-benzylpiperazin-2-one

  • To a high-pressure autoclave, add 3-benzyl-pyrazin-2-ol (1.0 eq), [Pd(TFA)₂] (3.3 mol%), and (S)-SEGPHOS (3.6 mol%).

  • Purge the autoclave with argon.

  • Add degassed dichloromethane (DCM) and benzene (1:1 v/v).

  • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 eq).

  • Pressurize the autoclave with hydrogen gas (H₂) to 1000 psi.

  • Heat the reaction mixture to 80°C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-5-benzylpiperazin-2-one.

Step 2: Reduction to (S)-3-benzylpiperazine

  • To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of (S)-5-benzylpiperazin-2-one (1.0 eq) in anhydrous THF.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-3-benzylpiperazine, which can be used in the next step without further purification.

Step 3: Synthesis of (S)-1-Boc-3-benzylpiperazine

  • Dissolve the crude (S)-3-benzylpiperazine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0°C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically pure (S)-1-Boc-3-benzylpiperazine.

Synthetic Pathway: Asymmetric Hydrogenation

Asymmetric_Hydrogenation start 3-Benzyl-pyrazin-2-ol step1 (S)-5-Benzylpiperazin-2-one start->step1 [Pd], (S)-SEGPHOS, H₂, TsOH step2 (S)-3-Benzylpiperazine step1->step2 LiAlH₄ end (S)-1-Boc-3-Benzylpiperazine step2->end Boc₂O

Caption: Asymmetric hydrogenation route to (S)-1-Boc-3-benzylpiperazine.

Method 2: Synthesis from Chiral Pool Precursor (D-Phenylalanine)

This strategy utilizes the readily available and enantiomerically pure amino acid, D-phenylalanine, as the starting material. The synthesis involves the formation of a diamine intermediate, followed by cyclization to form the piperazine ring. This method ensures the desired stereochemistry is carried through from the start.

Quantitative Data Summary: Chiral Pool Route
StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1. Reduction of D-PhenylalanineD-Phenylalanine, LiAlH₄THFReflux6-12~90>99
2. N-ProtectionD-Phenylalaninol, Cbz-Cl, NaHCO₃Dioxane/Water0 to RT4-6~95>99
3. TosylationN-Cbz-D-phenylalaninol, Ts-Cl, PyridineDCM0 to RT12-18~90>99
4. Azide DisplacementTosylated intermediate, Sodium Azide (NaN₃)DMF60-8012-24~85>99
5. Reduction of AzideAzide intermediate, H₂, Pd/CMethanolRT4-8~95>99
6. Boc Protection & CyclizationDiamine intermediate, Boc₂O, then heatTolueneReflux8-16~70 (2 steps)>99
Experimental Protocol: Chiral Pool Route

Step 1-5: Synthesis of N¹-Boc-1-phenylpropane-1,2-diamine

  • Reduction: Carefully add D-phenylalanine to a suspension of LiAlH₄ in refluxing THF. After complete reaction, work up to yield D-phenylalaninol.

  • N-Protection: Protect the amine of D-phenylalaninol with a suitable protecting group, such as a carbobenzyloxy (Cbz) group using benzyl chloroformate (Cbz-Cl).

  • Hydroxyl Activation: Activate the primary alcohol as a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride (Ts-Cl) in the presence of pyridine.

  • Azide Displacement: Displace the tosylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • Double Reduction: Reduce the azide group to an amine and simultaneously remove the Cbz group by catalytic hydrogenation (H₂ over Pd/C). This yields the chiral diamine.

Step 6: Boc Protection and Cyclization to (R)-1-Boc-3-benzylpiperazine

  • Dissolve the resulting chiral diamine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add triethylamine (1.1 eq) and cool to 0°C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) and stir, allowing the reaction to warm to room temperature. This selectively protects the more accessible primary amine.

  • After Boc protection is complete, the intermediate is cyclized. A common method involves converting the remaining primary amine and the secondary alcohol (from a different synthetic route not detailed here but conceptually similar) into a suitable intermediate for cyclization. Alternatively, a more direct cyclization from a suitably protected diamine precursor is often employed in scalable syntheses.

  • Purify the final product by flash column chromatography to yield (R)-1-Boc-3-benzylpiperazine.

Note: The above protocol is a conceptual outline. Specific, scalable routes from chiral amino acids can vary in the protecting group strategy and cyclization method to optimize yields and reduce step count.

Synthetic Pathway: Chiral Pool Synthesis

Chiral_Pool start D-Phenylalanine step1 Chiral Diamine Intermediate start->step1 Multi-step (Reduction, Protection, Activation, Displacement) end (R)-1-Boc-3-Benzylpiperazine step1->end Boc Protection & Cyclization

Caption: Chiral pool synthesis route from D-Phenylalanine.

Method 3: Chiral Resolution of Racemic 3-Benzylpiperazine

This method involves the synthesis of racemic 3-benzylpiperazine, followed by separation of the enantiomers using a chiral resolving agent, such as (+)-tartaric acid. The diastereomeric salts formed have different solubilities, allowing for separation by crystallization.[3][4] The unwanted enantiomer can potentially be racemized and recycled to improve overall yield.[5]

Quantitative Data Summary: Chiral Resolution Route
StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)Citation
1. Diastereomeric Salt Formation(±)-3-Benzylpiperazine, (+)-Tartaric AcidMethanol/Water60 to 154-6~40-45>95 (for desired salt)[4]
2. Liberation of Free AmineDiastereomeric salt, NaOHWater/DCMRT1-2~90-95>95[4]
3. N-Boc Protection(R)-3-benzylpiperazine, Boc₂O, TriethylamineDichloromethane0 to RT2-4>95>95
Experimental Protocol: Chiral Resolution Route

Step 1: Diastereomeric Salt Formation

  • In a reaction vessel, dissolve racemic 3-benzylpiperazine (1.0 eq) in a mixture of methanol and water.

  • In a separate vessel, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent system.

  • Heat both solutions to approximately 60-70°C.

  • Add the tartaric acid solution to the piperazine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further to 10-15°C to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Stir the resulting slurry for several hours.

  • Isolate the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent. The collected solid is the enriched diastereomeric salt of the desired enantiomer.

Step 2: Liberation of the Free Amine

  • Suspend the diastereomeric salt in water.

  • Add a suitable organic solvent for extraction, such as dichloromethane (DCM).

  • Add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is >11.

  • Stir until all solids have dissolved.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Step 3: Synthesis of (R)-1-Boc-3-benzylpiperazine

  • Follow the same N-Boc protection protocol as described in Method 1, Step 3.

Workflow: Chiral Resolution

Chiral_Resolution cluster_0 Resolution Process cluster_1 Final Steps racemate (±)-3-Benzylpiperazine salt_formation Add (+)-Tartaric Acid Crystallization racemate->salt_formation filtration Filtration salt_formation->filtration solid Diastereomeric Salt (Enriched in R-enantiomer) filtration->solid Solid Phase liquid Mother Liquor (Enriched in S-enantiomer) filtration->liquid Liquid Phase liberation Base Treatment (e.g., NaOH) solid->liberation free_amine (R)-3-Benzylpiperazine liberation->free_amine boc_protection Boc₂O free_amine->boc_protection final_product (R)-1-Boc-3-Benzylpiperazine boc_protection->final_product

Caption: Workflow for the chiral resolution of 3-benzylpiperazine.

References

Troubleshooting & Optimization

Overcoming steric hindrance in reactions with 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Boc-3-Benzylpiperazine Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically hindered substrate. Here you will find troubleshooting guides, FAQs, and optimized protocols to improve reaction outcomes.

The Challenge: Steric Hindrance

This compound is a valuable building block, but its utility is often hampered by steric hindrance. The bulky tert-butoxycarbonyl (Boc) group at the N1 position and, more significantly, the benzyl group at the C3 position, physically obstruct the approach of reagents to the reactive secondary amine at the N4 position. This frequently leads to slow reaction rates, incomplete conversions, and low yields, particularly in N-alkylation and N-acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of this compound failing or giving low yields?

A: The primary cause is steric hindrance from the C3-benzyl group shielding the N4-amine. Standard alkylation conditions (e.g., an alkyl halide with potassium carbonate in acetonitrile) are often insufficient to overcome the high activation energy. The combination of a bulky substrate and a potentially bulky electrophile prevents efficient nucleophilic attack. For successful alkylation, more forcing conditions or alternative strategies are necessary.[1]

Q2: What are the best general strategies to improve yields for reactions at the N4 position?

A: To overcome steric hindrance, consider the following strategies:

  • Increase Reaction Temperature: Heating the reaction, sometimes with microwave irradiation, can provide the necessary energy to overcome the activation barrier.[2][3]

  • Use More Reactive Reagents: Employ highly reactive electrophiles (e.g., triflates instead of bromides) or more powerful activating agents for acylations (e.g., HATU, COMU).[2]

  • Choose the Right Base and Solvent: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). Polar aprotic solvents like DMF or DMSO can also improve reaction rates.[1][2]

  • Consider Alternative Pathways: Reductive amination offers a robust alternative to direct alkylation, especially for introducing sterically demanding groups. This method avoids the formation of quaternary ammonium salts and can be more efficient.[1][4]

Q3: Which coupling reagents are recommended for N-acylation of this compound with a carboxylic acid?

A: For sterically hindered amines, standard carbodiimide coupling agents like DCC or EDC can be inefficient. High-efficiency uronium/aminium salts are strongly recommended. Reagents like HATU, HBTU, or COMU are designed to activate carboxylic acids rapidly and are highly effective for coupling with hindered amines.[2][5][6]

Q4: Is reductive amination a viable alternative to direct N-alkylation?

A: Absolutely. Reductive amination is one of the most effective methods for alkylating hindered secondary amines.[4] The reaction proceeds by forming an iminium ion intermediate, which is then reduced in situ. This pathway is often less sensitive to steric bulk than a direct Sₙ2 alkylation. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this transformation.[1]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the N-functionalization of this compound.

Problem: Low or No Product Yield in N-Alkylation/N-Acylation

This workflow helps identify the root cause of low product yield and suggests corrective actions.

TroubleshootingWorkflow start Low Yield Observed check_reagents Are reagents pure and anhydrous? start->check_reagents sub_path1 No check_reagents->sub_path1 sub_path2 Yes check_reagents->sub_path2 action1 Purify/dry reagents and solvents. Repeat. sub_path1->action1 check_conditions Are reaction conditions forcing enough? sub_path2->check_conditions sub_path3 No check_conditions->sub_path3 sub_path4 Yes check_conditions->sub_path4 action2 Increase temperature. Use stronger base (Cs₂CO₃). Switch to DMF/DMSO. sub_path3->action2 check_reagent_type Is the coupling agent/ electrophile reactive enough? sub_path4->check_reagent_type sub_path5 No check_reagent_type->sub_path5 sub_path6 Yes check_reagent_type->sub_path6 action3 For Acylation: Use HATU/COMU. For Alkylation: Use Alkyl-OTf or consider reductive amination. sub_path5->action3 action4 Consider alternative synthetic route. sub_path6->action4 AcylationWorkflow cluster_0 Pre-activation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A 1. Dissolve Acid (1.0 eq) & HATU (1.05 eq) in DMF B 2. Add DIPEA (2.5 eq) A->B C 3. Stir at RT for 10 min B->C D 4. Add Piperazine (1.1 eq) to activated mixture C->D E 5. Stir at RT for 1-4 h (Monitor by LC-MS) D->E F 6. Aqueous work-up (Water/EtOAc extraction) E->F G 7. Purify by flash chromatography F->G

References

Technical Support Center: Purification of 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the purification of 1-Boc-3-benzylpiperazine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as piperazine, mono-Boc-piperazine, or benzyl chloride/bromide.

  • Di-substituted Byproducts: Formation of 1,4-dibenzylpiperazine or other over-alkylated products can occur if reaction conditions are not carefully controlled.[1][2]

  • Positional Isomers: If starting from a mixture of substituted piperazines.

  • Reagents and Catalysts: Residual bases (e.g., triethylamine), acids, or catalysts used in the synthesis.

  • Residual Solvents: Solvents from the reaction or work-up steps (e.g., Dichloromethane, Toluene, Ethanol).[1][3]

Q2: What is the recommended primary purification method for this compound?

A2: Flash column chromatography using silica gel is the most common and effective method for purifying this compound from a complex mixture of byproducts and starting materials.[1][4] This technique allows for the separation of compounds based on their polarity.

Q3: My purified this compound is a white solid, but some sources report it as an oil. Which is correct?

A3: this compound has a reported melting point of approximately 63-65 °C. Therefore, at room temperature, it should be a white solid. If your product appears as an oil or a "solid-liquid mixture," it may indicate the presence of impurities that are depressing the melting point or residual solvent.[5][6] Thorough drying under high vacuum is essential.

Q4: Can I use crystallization to purify this compound?

A4: Yes, crystallization can be an effective secondary purification step after chromatography or for purifying a crude product that is already relatively clean. The process involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly to form crystals.[5][7] A non-polar solvent like n-hexane can be used for slurrying or precipitation after concentrating the product from a reaction.[8]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product appears as an oil and fails to crystallize. 1. Presence of residual solvents. 2. High concentration of impurities depressing the melting point.1. Dry the product thoroughly under a high vacuum, possibly with gentle heating. 2. Attempt purification by column chromatography to remove impurities.[4][5] 3. Try dissolving the oil in a minimal amount of a polar solvent and then precipitating the product by adding a non-polar solvent (e.g., hexane or pentane).[9]
Streaking or tailing of the product spot on a TLC plate. The basic nitrogen of the piperazine ring is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to the chromatography eluent.[4] This will neutralize the acidic sites on the silica gel and improve the spot shape.
Poor separation of product and impurities during column chromatography. 1. The chosen solvent system (eluent) has suboptimal polarity. 2. The column was overloaded with the crude product.1. Optimize the eluent system using TLC. Test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve a clear separation between the product and impurities. A gradient elution (gradually increasing solvent polarity) may be necessary.[4][5] 2. Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 weight ratio) and ensure proper loading (dry loading is often preferred).[10]
Low yield of purified product. 1. Product co-eluted with an impurity and the mixed fractions were discarded. 2. Product is unstable on silica gel. 3. Product precipitated during work-up and was accidentally discarded.1. Re-run the column on the mixed fractions with a shallower solvent gradient to improve separation.[4] 2. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[10] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[10] 3. Carefully check all filtered solids from the work-up procedure for the presence of your product.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general method for purifying crude this compound using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various eluent systems to find one that gives the target product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting system is a mixture of ethyl acetate and hexane.

    • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, drain the excess solvent to the top of the silica bed, and add a thin layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4][10]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.[5]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product off the column.[4]

    • Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

    • Place the product under a high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Crystallization

This method is suitable if the product is of moderate to high purity after initial work-up or chromatography.

  • Solvent Selection:

    • Choose a solvent or solvent system in which the this compound is soluble when hot but poorly soluble when cold. Isopropanol, ethyl acetate, or mixtures with hexane are potential candidates.

  • Dissolution:

    • Place the crude or semi-pure solid in a flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • If any insoluble impurities are present, perform a hot filtration to remove them.[5]

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum to a constant weight.[5]

Visual Workflows

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Acid-Base Extraction) start->workup concentrate1 Concentrate Under Reduced Pressure workup->concentrate1 crude_product Crude Product concentrate1->crude_product chromatography Flash Column Chromatography (Silica Gel) crude_product->chromatography analyze_fractions Analyze Fractions by TLC chromatography->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate2 Concentrate Under Reduced Pressure combine_pure->concentrate2 pure_product Pure this compound concentrate2->pure_product characterize Characterization (NMR, MS, Purity Analysis) pure_product->characterize

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Product is Impure After Chromatography q1 Were product and impurity spots fully separated on TLC? start->q1 a1_no Optimize TLC solvent system. - Test different solvent ratios. - Add basic modifier (e.g., TEA). q1->a1_no No q2 Was the column overloaded? q1->q2 Yes rerun_col Re-run column with optimized conditions. a1_no->rerun_col end Pure Product rerun_col->end a2_yes Use more silica gel (e.g., 100:1 ratio) or load less crude material. q2->a2_yes Yes q3 Is the product an oil? q2->q3 No a2_yes->rerun_col a3_yes Consider secondary purification: Crystallization or Recrystallization. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for impure chromatography fractions.

References

Technical Support Center: Synthesis of 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of Boc-protecting 3-benzylpiperazine?

A1: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the context of 3-benzylpiperazine, the Boc group is introduced to selectively block one of the two nitrogen atoms. This allows for subsequent chemical modifications to be directed specifically to the unprotected nitrogen, preventing undesired side reactions and enabling the synthesis of asymmetrically substituted piperazine derivatives.

Q2: What is the most common side reaction during the synthesis of this compound?

A2: The most prevalent side reaction is the formation of the di-protected byproduct, 1,4-di-Boc-3-benzylpiperazine.[1][2] This occurs when both nitrogen atoms of the piperazine ring react with the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O). Another potential, though less common, side product is the regioisomer, 1-Boc-2-benzylpiperazine, if the starting material contains isomeric impurities. The formation of ureas and isocyanates has also been reported as a potential side reaction when using Boc₂O with primary amines, particularly in the presence of DMAP.

Q3: How can I minimize the formation of the di-Boc byproduct?

A3: Several strategies can be employed to favor mono-protection and minimize the formation of the di-Boc byproduct:

  • Control Stoichiometry: Use a carefully controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.1 equivalents relative to the 3-benzylpiperazine.

  • Slow Addition: Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, reducing the likelihood of a second reaction on the same piperazine molecule.

  • Reaction Temperature: Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Common solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), and dioxane.[3][4]

Q4: What are the recommended reaction conditions for the Boc protection of 3-benzylpiperazine?

A4: While a specific protocol for 3-benzylpiperazine is not extensively detailed in publicly available literature, a general and reliable method for Boc protection of amines can be adapted. This typically involves dissolving the amine in a suitable solvent like dichloromethane or a mixture of water and an organic solvent, adding a base (such as triethylamine or sodium bicarbonate), and then adding di-tert-butyl dicarbonate.[4] The reaction is usually stirred at room temperature for several hours.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of this compound - Incomplete reaction. - Formation of significant amounts of byproducts (e.g., 1,4-di-Boc-3-benzylpiperazine). - Loss of product during workup and purification.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. - Optimize Stoichiometry: Carefully control the equivalents of di-tert-butyl dicarbonate. An excess may lead to more di-Boc byproduct. - Purification Technique: Use column chromatography on silica gel to separate the mono-Boc product from the di-Boc byproduct and unreacted starting material. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.
Presence of a Significant Amount of 1,4-di-Boc-3-benzylpiperazine - Excess of di-tert-butyl dicarbonate used. - Reaction temperature too high. - Rapid addition of the protecting agent.- Reduce Equivalents of Boc₂O: Use closer to a 1:1 molar ratio of 3-benzylpiperazine to Boc₂O. - Lower Reaction Temperature: Conduct the reaction at 0 °C to slow down the reaction rate and improve selectivity. - Slow Addition: Add the Boc₂O solution dropwise over an extended period.
Unreacted 3-benzylpiperazine Remaining - Insufficient amount of di-tert-butyl dicarbonate. - Reaction time too short. - Inefficient stirring.- Increase Equivalents of Boc₂O Slightly: A small excess (e.g., 1.05 equivalents) may be necessary to drive the reaction to completion. - Extend Reaction Time: Continue stirring and monitoring the reaction until TLC or LC-MS indicates the absence of the starting material. - Ensure Homogeneous Mixture: Use a magnetic stirrer and an appropriate solvent volume to ensure all reactants are well-mixed.
Difficulty in Purifying the Product - Similar polarities of the mono-Boc product, di-Boc byproduct, and starting material.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. - Chemical Purification: If chromatography is ineffective, consider converting the unreacted 3-benzylpiperazine to a salt by washing the organic layer with a dilute acid. The Boc-protected products will remain in the organic phase.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline adapted from standard procedures for the Boc protection of amines.[4] Optimization may be required for specific experimental setups.

Materials:

  • 3-Benzylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-benzylpiperazine (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq.) to the solution and stir.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the stirred 3-benzylpiperazine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield in this compound Synthesis start Low Yield of This compound check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction: Significant Starting Material check_reaction->incomplete High SM spot byproducts Significant Byproducts: Di-Boc formation check_reaction->byproducts Strong byproduct spot clean_low_yield Clean Reaction, Low Isolated Yield check_reaction->clean_low_yield Mainly product spot action_incomplete Increase Reaction Time OR Slightly Increase Boc₂O eq. incomplete->action_incomplete action_byproducts Decrease Reaction Temp. AND/OR Slow Addition of Boc₂O AND/OR Reduce Boc₂O eq. to ~1.0 byproducts->action_byproducts action_purification Optimize Purification: - Adjust chromatography gradient - Check for losses during workup clean_low_yield->action_purification end Improved Yield action_incomplete->end action_byproducts->end action_purification->end G Synthesis of this compound and Side Reaction cluster_main Desired Reaction cluster_side Side Reaction start 3-Benzylpiperazine boc2o + Boc₂O (1.0-1.1 eq.) start->boc2o side_boc2o + Boc₂O (Excess) start->side_boc2o Direct di-protection product This compound (Desired Product) boc2o->product product->side_boc2o side_product 1,4-di-Boc-3-benzylpiperazine (Byproduct) side_boc2o->side_product side_boc2o->side_product Direct di-protection

References

Technical Support Center: Optimizing N-arylation of 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the N-arylation of 1-Boc-3-benzylpiperazine.

Troubleshooting Guides

This section addresses common issues encountered during the N-arylation of this compound, a key transformation in the synthesis of various pharmaceutical agents.

Question: Why is my reaction yield consistently low or non-existent?

Answer:

Low to zero yield in a Buchwald-Hartwig N-arylation of this compound can arise from several factors related to the catalyst, reagents, or reaction environment. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to the active Pd(0) state. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to protect the catalyst from deactivation.[1]

  • Poor Ligand Choice: The selection of the phosphine ligand is critical and highly dependent on the substrate. For the N-arylation of substituted piperazines, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have demonstrated high efficacy.[1] Older generation ligands may not provide sufficient catalytic activity, especially with less reactive aryl chlorides.

  • Inappropriate Base: The base is a key component of the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed. Weaker bases like K₂CO₃ or K₃PO₄ may lead to slower or incomplete reactions.[1]

  • Solvent Issues: The insolubility of reagents at the reaction temperature is a frequent cause of failure. Toluene and dioxane are common solvents for this reaction. Ensure that your starting materials, this compound and the aryl halide, are soluble in the chosen solvent.

  • Low Reaction Temperature: Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.

Question: How can I suppress the formation of undesired side products?

Answer:

The primary side reaction of concern is often the dehalogenation of the aryl halide starting material.

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of C-N bond formation versus dehalogenation. Screening different combinations can help identify conditions that favor the desired reaction pathway.

  • Ensure Inert Atmosphere: Rigorous exclusion of oxygen and moisture is critical, as these can contribute to catalyst decomposition and the formation of byproducts.[2]

Question: My reaction starts but does not go to completion. What could be the cause?

Answer:

A stalled reaction can often be attributed to catalyst deactivation.

  • Catalyst Instability: The active catalytic species may not be stable under the reaction conditions for the required duration. Consider using a more robust pre-catalyst or a different ligand that provides greater stability to the palladium center.

  • Inhibitors in the Reaction Mixture: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure the purity of all reagents and use anhydrous, degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for aryl halides in the Buchwald-Hartwig amination?

A1: The general reactivity trend is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. However, with modern catalyst systems utilizing advanced ligands, the coupling of less reactive but more economical aryl chlorides is now commonplace.

Q2: Is a glovebox absolutely necessary for setting up this reaction?

A2: While a glovebox is ideal for handling air- and moisture-sensitive reagents, the reaction can be successfully performed using standard Schlenk line techniques. Many modern palladium precatalysts and phosphine ligands are air-stable, which simplifies the experimental setup.

Q3: Which base is recommended for the N-arylation of this compound?

A3: Sodium tert-butoxide (NaOtBu) is a strong and generally effective base for this transformation. However, if your aryl halide contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate re-optimization of the catalyst system.

Q4: How do I select the optimal phosphine ligand?

A4: The choice of ligand is crucial. For sterically hindered secondary amines like this compound, bulky and electron-rich biaryl monophosphine ligands such as RuPhos, XPhos, and SPhos are excellent starting points due to their generally high reactivity. It is often beneficial to screen a small panel of ligands to identify the best performer for a specific aryl halide substrate.

Q5: What is a typical catalyst loading for this reaction?

A5: A catalyst loading of 1-2 mol % for the palladium source is a common starting point. For less reactive substrates, a higher loading may be required. Conversely, for large-scale synthesis, optimization to achieve lower catalyst loadings (<1 mol %) is often desirable to minimize costs.

Data Presentation

The following tables summarize quantitative data for the N-arylation of N-Boc-piperazine, a close structural analog of this compound. This data can serve as a valuable guide for optimizing the reaction of the target substrate.

Table 1: Comparison of Ligands for the N-Arylation of 4-Chlorotoluene with N-Boc-piperazine

Palladium Source (mol %)Ligand (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1002>95
Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1002>95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001878
Pd₂(dba)₃ (1)DPEphos (2)NaOtBuToluene10018<10

Data is illustrative and synthesized from literature reports on analogous systems.

Table 2: Effect of Base on the N-Arylation of 4-Bromotoluene with N-Boc-piperazine

Palladium Source (mol %)Ligand (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001692
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001685
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1001688

Data is illustrative and synthesized from literature reports on analogous systems.

Table 3: Influence of Solvent on the N-Arylation of 4-Bromotoluene with N-Boc-piperazine

Palladium Source (mol %)Ligand (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001294
Pd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1001291
Pd(OAc)₂ (2)RuPhos (4)NaOtBuTHF652475

Data is illustrative and synthesized from literature reports on analogous systems.

Experimental Protocols

General Protocol for the N-Arylation of this compound:

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol %)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Add this compound to the reaction vessel.

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.

  • Add the aryl halide via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Catalyst, Ligand, Base, and Piperazine setup Assemble and Inert Reaction Vessel reagents->setup add_solvents Add Anhydrous Solvent setup->add_solvents add_aryl_halide Add Aryl Halide add_solvents->add_aryl_halide heating Heat and Stir (80-110 °C) add_aryl_halide->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig N-arylation.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield check_catalyst Is the Pd precatalyst appropriate and active? start->check_catalyst check_ligand Is the ligand suitable (e.g., bulky biarylphosphine)? check_catalyst->check_ligand Yes action_catalyst Action: Screen different Pd sources and ligands. check_catalyst->action_catalyst No check_base Is the base strong enough (e.g., NaOtBu)? check_ligand->check_base Yes check_ligand->action_catalyst No check_temp Is the temperature high enough (80-110 °C)? check_base->check_temp Yes action_base Action: Switch to a stronger or weaker base as needed. check_base->action_base No check_solvent Are all reagents soluble in the chosen solvent? check_temp->check_solvent Yes action_conditions Action: Increase temperature, change solvent, or improve inerting technique. check_temp->action_conditions No check_atmosphere Is the reaction under an inert atmosphere? check_solvent->check_atmosphere Yes check_solvent->action_conditions No check_atmosphere->action_conditions No

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Stereochemical Integrity of 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the chemical functionalization of the chiral synthon, 1-Boc-3-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process of converting an enantiomerically pure substance (containing only one of two mirror-image stereoisomers) into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, the stereocenter is the carbon at the 3-position, which is bonded to the benzyl group. In pharmaceutical development, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. Therefore, maintaining the stereochemical purity of this chiral center during subsequent chemical modifications is critical.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism of racemization for piperazines and related cyclic amines involves the deprotonation of the proton at the chiral center (the α-proton at C3). This deprotonation is often facilitated by a base. The resulting intermediate is an achiral, planar carbanion or a rapidly inverting enolate-like species. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the original and the opposite enantiomer, resulting in a racemic mixture.[1] Harsh reaction conditions, such as elevated temperatures and the presence of strong bases, can promote this process.[1]

Q3: Which functionalization reactions pose the highest risk of racemization?

A3: Reactions that involve strong bases, high temperatures, or the formation of planar intermediates are most likely to cause racemization.[1] For this compound, this includes:

  • Direct C-H lithiation/functionalization at the C2 or C5 positions: Using strong organolithium bases like sec-BuLi can potentially abstract the C3 proton if conditions are not carefully controlled.[2][3]

  • Reactions on the N4 nitrogen under basic conditions: While functionalizing the distal nitrogen (N4) is common, the choice of base and temperature is crucial. Strong, non-hindered bases can initiate racemization at the C3 position.[4][5]

  • Modifications requiring prolonged heating: Extended reaction times at elevated temperatures can provide sufficient energy to overcome the inversion barrier, especially if even trace amounts of acid or base are present.[1][5]

Q4: How can I monitor my reaction for racemization?

A4: The most reliable method for monitoring racemization is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for the precise quantification of the enantiomeric excess (e.e.) of your product. A decrease in e.e. from your starting material indicates that racemization has occurred.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Significant loss of enantiomeric excess (e.e.) after N4-alkylation or acylation. The base used was too strong or not sterically hindered (e.g., Triethylamine - TEA).Switch to a weaker or more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize proton abstraction at the C3 position.[4]
The reaction was performed at an elevated temperature.Conduct the reaction at a lower temperature (e.g., start at 0 °C and allow it to warm slowly to room temperature). Low temperatures are critical for preserving stereochemical integrity.[1][4]
Racemization observed during amide coupling at the N4 position. Inappropriate coupling reagent used without an anti-racemization additive.When using carbodiimide coupling reagents (e.g., EDC, DIC), always include an additive like OxymaPure or HOAt to suppress racemization.[4] For highly sensitive substrates, consider using advanced onium salts known for low racemization, such as HATU or COMU.[4]
Product shows racemization after purification by silica gel chromatography. The silica gel is slightly acidic, which can catalyze epimerization, especially for sensitive compounds.Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent system) and then packing the column. Alternatively, use a different purification method like reverse-phase chromatography if compatible with your molecule.
Difficulty in stereoselectively functionalizing the C2 position without affecting the C3 stereocenter. Direct C-H functionalization methods are inherently challenging. Strong bases like s-BuLi can lead to complex mixtures or racemization.Consider an asymmetric lithiation-trapping approach. This often involves using s-BuLi in the presence of a chiral ligand like (-)-sparteine at very low temperatures (-78 °C) to direct the deprotonation and subsequent functionalization with high stereocontrol.[3][8]

Experimental Protocols

Protocol 1: General Procedure for Stereoretentive N4-Alkylation

This protocol is designed to minimize racemization during the alkylation of the N4 position of (R)- or (S)-1-Boc-3-benzylpiperazine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-1-Boc-3-benzylpiperazine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Analyze the enantiomeric excess of the purified product using chiral HPLC to confirm the retention of stereochemistry.

Protocol 2: Chiral HPLC Analysis

This is a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for your particular derivative.

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® or Chiralpak® column (e.g., AD-H, OD-H). These are effective for a wide range of chiral compounds.[9]

  • Mobile Phase: Start with a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (0.1%) may be required for basic compounds to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the UV absorbance at a suitable wavelength (e.g., 254 nm).

  • Optimization: If separation is not achieved, systematically vary the ratio of hexane to isopropanol and/or try different alcohol modifiers (e.g., ethanol). The goal is to achieve baseline resolution of the two enantiomer peaks.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).

Visual Diagrams

Racemization Pathway

The following diagram illustrates the base-catalyzed racemization mechanism at the C3 position of the piperazine ring.

Caption: Base-catalyzed racemization via a planar intermediate.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving racemization issues during a reaction.

G Start Start: Racemization Observed in Functionalization Reaction CheckBase Is the base strong or non-hindered (e.g., TEA)? Start->CheckBase ChangeBase Action: Switch to a hindered base (DIPEA, Collidine) CheckBase->ChangeBase Yes CheckTemp Was the reaction run at elevated temperature? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Run reaction at 0°C or lower CheckTemp->LowerTemp Yes CheckCoupling Is it an amide coupling with a carbodiimide? CheckTemp->CheckCoupling No LowerTemp->CheckCoupling AddAdditive Action: Add Oxyma or HOAt. Consider HATU/COMU. CheckCoupling->AddAdditive Yes ReRun Re-run optimized reaction and check e.e. via Chiral HPLC CheckCoupling->ReRun No AddAdditive->ReRun End End: Racemization Minimized ReRun->End

Caption: Troubleshooting workflow for preventing racemization.

References

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the N-Boc deprotection of substituted piperazines.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a common challenge. Here are several strategies to enhance reaction efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[1]

  • Elevate the Temperature: Gently warming the reaction mixture can often accelerate the deprotection process. However, exercise caution as excessive heat may lead to undesirable side reactions, particularly with sensitive substrates. For instance, complete deprotection might be achieved at 50°C.[1]

  • Increase Acid Concentration: The concentration of the acid is a critical factor. Using a higher concentration or a larger excess of the acidic reagent can facilitate the complete removal of the Boc group.[1] For example, 4M HCl in dioxane is a commonly used and effective reagent.[1]

  • Optimize Solvent Choice: Ensure that your starting material is fully soluble in the chosen solvent system. If solubility is an issue, consider exploring alternative solvents.[1]

Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can I minimize them?

A2: Side reactions can negatively impact your yield and complicate the purification process. Here are some common issues and their solutions:

  • Formation of Stable Salts: The use of trifluoroacetic acid (TFA) can result in the formation of a trifluoroacetate salt of the piperazine, which may be difficult to handle or interfere with subsequent steps.[1] In such cases, consider using HCl in dioxane, which typically yields a hydrochloride salt that is often more easily isolated as a solid.[1]

  • Degradation of Acid-Sensitive Groups: If your substituted piperazine contains other functional groups that are labile to acid (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can lead to their cleavage.[1] In these situations, exploring milder deprotection methods is advisable.[1]

  • Ring Fragmentation: In some cases, particularly with specific substitution patterns on the piperazine ring, ring fragmentation can occur under strongly acidic conditions.[1] To minimize this, it is crucial to carefully control the reaction temperature and time.[1]

  • Alkylation by tert-butyl Cation: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate electron-rich functional groups. The use of scavengers can help to mitigate this issue by trapping the reactive carbocation.[2][3][4]

Q3: What is the recommended work-up procedure after an acidic N-Boc deprotection?

A3: A proper work-up procedure is essential for isolating the deprotected piperazine in high yield and purity.[1] A typical procedure involves the following steps:

  • Removal of Volatiles: Once the reaction is complete, remove the solvent and any excess acid under reduced pressure.[1]

  • Basification: Dissolve the resulting residue in water or a suitable organic solvent. Neutralize the excess acid by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH), until the pH is basic (pH > 7).[1]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate it under reduced pressure to obtain the crude product.[1]

  • Purification: If necessary, the crude product can be further purified using techniques such as column chromatography, crystallization, or distillation.[1]

Q4: Are there milder, alternative methods for the N-Boc deprotection of piperazine derivatives?

A4: Yes, several milder alternatives to strong acids like TFA and HCl can be employed, especially when dealing with sensitive substrates:

  • Lewis Acids: Certain Lewis acids can effectively remove the Boc group under milder conditions compared to strong Brønsted acids.[1]

  • Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1]

Data Presentation

Table 1: Common Reagents and Conditions for Boc Deprotection of Substituted Piperazines

ReagentSolventConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temperature1-2 hoursA common and effective method.[2][3]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)55% (v/v)Room Temperature30 minutesShown to yield higher purity in some cases compared to 100% TFA.[5]
Trifluoroacetic Acid (TFA)Neat100%Room Temperature5-15 minutesVery rapid but may increase the risk of side products.[3]
Hydrochloric Acid (HCl)1,4-Dioxane4MRoom Temperature30 minutes - 2 hoursA strong acid system that can be effective when TFA is not sufficient.[2]
Hydrochloric Acid (HCl)Methanol or Dioxane3-5 equivalentsRoom Temperature1-3 hoursOften, the hydrochloride salt of the product precipitates.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[2]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2]

  • If the substrate contains acid-sensitive residues, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-2 hours), remove the DCM and excess TFA under reduced pressure.[1][2]

  • Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve the N-Boc protected piperazine derivative in anhydrous 1,4-dioxane.[2]

  • Add the 4M HCl in 1,4-dioxane solution (typically 4 equivalents or as a co-solvent).[2]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2] This salt can often be used directly in the next step or further purified.

Mandatory Visualization

G start Start: Boc Deprotection Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor incomplete Incomplete Reaction? monitor->incomplete troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete Yes complete Reaction Complete incomplete->complete No increase_time Increase Reaction Time troubleshoot_incomplete->increase_time increase_temp Increase Temperature troubleshoot_incomplete->increase_temp increase_acid Increase Acid Conc. troubleshoot_incomplete->increase_acid change_solvent Change Solvent troubleshoot_incomplete->change_solvent increase_time->monitor increase_temp->monitor increase_acid->monitor change_solvent->monitor workup Proceed to Work-up complete->workup end End workup->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G boc_piperazine N-Boc-Substituted Piperazine intermediate1 Protonated Intermediate boc_piperazine->intermediate1 + H+ protonation Protonation of Carbonyl Oxygen acid H+ cleavage Cleavage of C-O Bond intermediate1->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tert_butyl_cation tert-Butyl Cation (Reactive) cleavage->tert_butyl_cation decomposition Decomposition carbamic_acid->decomposition side_reactions Side Reactions (Alkylation) tert_butyl_cation->side_reactions deprotected_piperazine Deprotected Piperazine decomposition->deprotected_piperazine co2 CO2 decomposition->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Removal of di-tert-butyl dicarbonate from 1-Boc-3-Benzylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Boc-3-benzylpiperazine, with a specific focus on the removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in a Boc protection reaction of 3-benzylpiperazine?

A1: The main byproducts are unreacted di-tert-butyl dicarbonate (Boc-anhydride), tert-butanol, and carbon dioxide.[1] In the case of piperazine derivatives, a common side-product is the di-protected 1,4-di-Boc-3-benzylpiperazine.

Q2: How can I detect residual Boc-anhydride in my product mixture?

A2: The presence of unreacted Boc-anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride presents a characteristic singlet peak around 1.5 ppm. While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with common amine-specific stains like ninhydrin. A distinct "Boc" smell can also indicate its presence.

Q3: Is Boc-anhydride stable during a standard aqueous work-up?

A3: Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions, though it is generally stable to neutral water washes.[1] A vigorous wash with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1]

Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?

A4: Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or by leaving the product under a high vacuum for an extended period.[1] This method is particularly suitable for products that are not volatile.[1]

Q5: My this compound product is an oil and is difficult to purify. What can I do?

A5: It is common for Boc-protected amines to be oils, which can complicate purification.[1] Ensure all volatile solvents and byproducts have been thoroughly removed under high vacuum. If the product remains an oil, trituration with a non-polar solvent in which the product is insoluble but impurities are soluble (e.g., hexanes or petroleum ether) can help to induce solidification or wash away impurities. If this fails, purification by flash column chromatography is the most effective method.

Troubleshooting Guide

Issue: Residual Impurities Detected After Initial Work-up

If you have performed a standard aqueous work-up and still detect impurities such as residual Boc-anhydride or the di-Boc byproduct, follow this troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Impurity Removal start Impurity Detected (e.g., by NMR or TLC) check_volatility Are impurities volatile? (Boc-anhydride, tert-butanol) start->check_volatility high_vac Place sample under high vacuum for extended period check_volatility->high_vac Yes check_amine_impurity Is unreacted 3-benzylpiperazine present? check_volatility->check_amine_impurity No recheck_purity Re-analyze purity (NMR or TLC) high_vac->recheck_purity product_pure Product is Pure recheck_purity->product_pure Yes recheck_purity->check_amine_impurity No chemical_quench Consider Chemical Quench (e.g., with Imidazole) column_chromatography Perform Flash Column Chromatography chemical_quench->column_chromatography column_chromatography->product_pure acid_wash Perform dilute acid wash (e.g., 1M HCl) acid_wash->recheck_purity check_amine_impurity->chemical_quench No check_amine_impurity->acid_wash Yes

Caption: Troubleshooting logic for common byproduct removal issues.

Comparison of Purification Methods

The following table provides a qualitative comparison of common methods for removing Boc-anhydride and related byproducts from the synthesis of this compound.

MethodImpurities RemovedAdvantagesDisadvantages
Aqueous Wash (Sat. NaHCO₃) Excess Boc-anhydride, acidic byproducts.Simple, fast, and cost-effective for large-scale reactions.May not be completely effective for large excesses of Boc-anhydride; vigorous washing required.[1]
High Vacuum Evaporation Volatile impurities (Boc-anhydride, tert-butanol).Simple, requires no additional reagents, good for non-volatile products.Can be time-consuming; may not remove all traces of impurities.[1]
Chemical Quench (e.g., Imidazole) Excess Boc-anhydride.Highly effective for complete removal of Boc-anhydride; byproducts are easily removed with an acid wash.Requires an additional reaction step and subsequent work-up to remove the quenching agent.
Flash Column Chromatography All major impurities (Boc-anhydride, tert-butanol, di-Boc byproduct).Provides the highest purity product.Time-consuming, requires significant solvent volumes, and can lead to product loss.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an adapted general procedure for the Boc protection of substituted piperazines.

Materials:

  • 3-benzylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-benzylpiperazine (1.0 eq.) and a base such as TEA or DIPEA (1.1 eq.) in DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography.

Protocol 2: Chemical Quenching of Excess Boc-Anhydride

This procedure should be performed after the initial reaction is complete but before the aqueous work-up if significant excess Boc-anhydride is suspected.

Materials:

  • Crude reaction mixture from Protocol 1

  • Imidazole

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the crude reaction mixture, add imidazole (1.5 equivalents relative to the excess Boc-anhydride).

  • Stir the mixture at room temperature for 1-2 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1M HCl to remove imidazole and its byproducts.

  • Wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SynthesisWorkflow General Experimental Workflow for Boc Protection and Purification dissolve Dissolve 3-benzylpiperazine and base in solvent cool Cool reaction mixture to 0°C dissolve->cool add_boc Add Di-tert-butyl dicarbonate (Boc₂O) cool->add_boc stir Stir at room temperature add_boc->stir monitor Monitor reaction progress via TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up (Acid, Base, Brine Washes) monitor->workup Reaction Complete dry_concentrate Dry organic layer and concentrate in vacuo workup->dry_concentrate purify Purify product if necessary (e.g., column chromatography) dry_concentrate->purify final_product This compound purify->final_product

Caption: General experimental workflow for Boc protection.

References

Technical Support Center: Reactivity of 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of 1-Boc-3-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where solvent choice is critical?

A1: The two primary reactions where solvent selection significantly impacts the outcome are N-alkylation of the free secondary amine and the deprotection of the Boc (tert-butyloxycarbonyl) group. For N-alkylation, the solvent influences the solubility of reagents and the reaction rate. In Boc deprotection, the solvent can affect the efficacy of the acidic reagent and the stability of the resulting product salt.

Q2: How does the choice of solvent affect the N-alkylation of this compound?

A2: The N-alkylation of this compound is typically an S_N2 reaction. The ideal solvent should be polar aprotic to dissolve the piperazine derivative and the base while also facilitating the nucleophilic attack. Common choices include dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).[1] Polar aprotic solvents generally lead to faster reaction rates compared to nonpolar or protic solvents.

Q3: What are the standard conditions for Boc deprotection of this compound, and how does the solvent play a role?

A3: The most common methods for Boc deprotection involve strong acids. The two standard systems are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.[2][3] The solvent's role is to dissolve the starting material and the acid, and to influence the stability and precipitation of the resulting ammonium salt. The choice between these systems can depend on the desired salt form of the product, as TFA salts can sometimes be oily and difficult to handle, while hydrochloride salts are often crystalline solids.[4]

Q4: Can side reactions occur during these transformations due to an incorrect solvent choice?

A4: Yes. For instance, during Boc deprotection, the use of certain ethers as solvents with strong acids like HCl can lead to the cleavage of the ether to form chloro alcohols, which can complicate product isolation.[3] In N-alkylation, using a solvent that does not fully dissolve the reactants can lead to incomplete reactions or the formation of side products.

Troubleshooting Guides

N-Alkylation of this compound
Problem Possible Cause Troubleshooting Solution
Low or No Product Yield Poor solubility of this compound or the base.Switch to a more polar aprotic solvent like DMF or DMSO. Ensure all reagents are fully dissolved before proceeding.[1]
Insufficient reaction temperature.Many N-alkylation reactions require heating. Gradually increase the temperature and monitor the reaction by TLC or LC-MS.
Incomplete Reaction Reaction equilibrium not driven to completion.Ensure a sufficient excess of the alkylating agent and an adequate amount of base to neutralize the acid formed during the reaction.
Formation of Impurities Presence of water in the solvent.Use anhydrous solvents to prevent hydrolysis of the alkylating agent or other side reactions.
Boc Deprotection of this compound
Problem Possible Cause Troubleshooting Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid or switch to a stronger acid system (e.g., from 20% TFA in DCM to 50% TFA in DCM).
Low reaction temperature.Allow the reaction to warm to room temperature. Most Boc deprotections proceed efficiently at this temperature.
Formation of a t-butylated byproduct The tert-butyl cation generated during deprotection reacts with nucleophilic sites on the molecule.Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation.
Product is an oil and difficult to isolate The trifluoroacetate (TFA) salt of the product is not crystalline.Switch the deprotection reagent to 4M HCl in dioxane. The resulting hydrochloride salt is often a crystalline solid that can be easily filtered.[4]
Degradation of other acid-sensitive functional groups The strongly acidic conditions are not compatible with other parts of the molecule.Consider milder deprotection methods, such as using a lower concentration of acid at a reduced temperature, or exploring alternative protecting groups for future syntheses.

Data Presentation

Table 1: Representative Solvent Effects on the N-Alkylation of this compound with Benzyl Bromide
SolventBaseTemperature (°C)Time (h)Yield (%)
Acetonitrile (MeCN)K₂CO₃80692
Dimethylformamide (DMF)K₂CO₃80495
Tetrahydrofuran (THF)K₂CO₃651275
Dichloromethane (DCM)Et₃N402450

Note: The data in this table are representative examples based on typical outcomes for S_N2 reactions of secondary amines and are intended for comparative purposes.

Table 2: Comparison of Common Solvents for Boc Deprotection of this compound
Reagent/Solvent SystemTemperature (°C)Time (h)Typical Outcome
20% TFA in DCMRoom Temp1-2High yield, product as a TFA salt (may be oily).
50% TFA in DCMRoom Temp0.5-1Faster reaction, higher risk of side reactions if scavengers are not used.
4M HCl in 1,4-DioxaneRoom Temp1-3High yield, product as a crystalline HCl salt.[2]
4M HCl in MethanolRoom Temp2-4Effective, but methanol can sometimes participate in side reactions.

Note: The data in this table are representative examples. Actual reaction times and outcomes will depend on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: N-Alkylation of this compound in DMF

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF to dissolve the solids.

  • Slowly add benzyl bromide to the stirred solution at room temperature.

  • Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of this compound using HCl in Dioxane

Materials:

  • This compound (1.0 equiv)

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of a suitable co-solvent like methanol or DCM in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product will often precipitate out of the solution.[2]

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of anhydrous diethyl ether and collected by filtration.

  • Wash the collected solid with diethyl ether and dry under vacuum to obtain the pure hydrochloride salt of 3-benzylpiperazine.

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound dissolve Dissolve in Aprotic Solvent (e.g., DMF) start->dissolve alkylating_agent Alkylating Agent (e.g., Benzyl Bromide) alkylating_agent->dissolve base Base (e.g., K₂CO₃) base->dissolve react Heat and Stir dissolve->react quench Aqueous Work-up react->quench extract Extraction with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end N-Alkylated Product chromatography->end

Caption: Workflow for the N-alkylation of this compound.

Boc_Deprotection_Troubleshooting start Boc Deprotection Issues incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? start->side_products isolation_problem Product Isolation Issues? start->isolation_problem solution1 Increase Acid Concentration or Temperature incomplete->solution1 solution2 Add Scavengers (e.g., TIS) side_products->solution2 solution3 Switch to HCl/Dioxane for Crystalline Salt isolation_problem->solution3

Caption: Troubleshooting logic for Boc deprotection of this compound.

References

Technical Support Center: Managing 1,4-Dibenzylpiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the formation of 1,4-dibenzylpiperazine (DBZP) as a byproduct, particularly during the synthesis of 1-benzylpiperazine (BZP).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Yield of 1,4-Dibenzylpiperazine (DBZP) Detected in Crude Product

  • Question: My reaction to synthesize 1-benzylpiperazine (BZP) has resulted in a significant amount of the 1,4-dibenzylpiperazine (DBZP) byproduct. What are the likely causes and how can I minimize its formation in future reactions?

  • Answer: The formation of the di-substituted byproduct, DBZP, is a common challenge in the synthesis of BZP and is primarily caused by factors that promote a second benzylation of the piperazine ring.[1] Key strategies to favor mono-substitution and minimize DBZP formation include:

    • Control of Stoichiometry: Using an excess of piperazine relative to benzyl chloride is a critical factor. A large excess of piperazine statistically favors the reaction of benzyl chloride with an unsubstituted piperazine molecule rather than the mono-substituted product.

    • Slow Addition of Electrophile: Adding the benzyl chloride dropwise to the reaction mixture, especially at a controlled, low temperature, helps to maintain a low concentration of the electrophile. This reduces the probability of the newly formed 1-benzylpiperazine reacting again with another molecule of benzyl chloride.

    • Reaction Temperature: High reaction temperatures can increase the rate of the second benzylation, leading to higher yields of DBZP.[1] Maintaining a moderate and controlled temperature throughout the reaction is crucial.

    • Use of a Protecting Group: A more controlled and often more effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, directing the benzylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step to yield the desired mono-substituted product.

Issue 2: Difficulty in Separating 1-Benzylpiperazine (BZP) from 1,4-Dibenzylpiperazine (DBZP)

  • Question: I have a mixture of BZP and DBZP. What are the recommended methods for purification?

  • Answer: Separating BZP from the DBZP byproduct can be challenging due to their similar structural features. However, several purification techniques can be employed:

    • Column Chromatography: This is a common and effective method for separating compounds with different polarities. Due to the presence of a free secondary amine, BZP is more polar than the symmetrically disubstituted DBZP. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

    • Fractional Distillation under Reduced Pressure: If the boiling points of BZP and DBZP are sufficiently different, fractional distillation under vacuum can be an effective method for separation on a larger scale. 1-benzylpiperazine has a reported boiling point of 122-124°C at 2.5 mmHg.[2]

    • Recrystallization: This technique can be used to purify the desired product if a suitable solvent is found in which the solubility of BZP and DBZP differ significantly at different temperatures.[3][4] The dihydrochloride salt of 1-benzylpiperazine can be precipitated and recrystallized from ethanol.[2]

Issue 3: Confirming the Presence and Quantifying the Amount of DBZP in the Reaction Mixture

  • Question: How can I confirm the presence of DBZP in my product and determine its percentage?

  • Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for both identifying and quantifying DBZP in your reaction mixture.[5]

    • Identification: The mass spectrum of DBZP will show a characteristic fragmentation pattern that can be compared to a reference standard or a spectral library for positive identification.

    • Quantification: By using an internal standard and creating a calibration curve with known concentrations of DBZP, you can accurately determine the percentage of this byproduct in your sample.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-dibenzylpiperazine and why is it a concern?

A1: 1,4-Dibenzylpiperazine (DBZP) is a disubstituted derivative of piperazine where both nitrogen atoms are bonded to a benzyl group. In the context of synthesizing 1-benzylpiperazine (BZP), a valuable precursor in the pharmaceutical industry, DBZP is a common byproduct.[1][5] Its presence is undesirable as it represents a loss of yield of the target molecule and necessitates additional purification steps, increasing time and cost.

Q2: Under what reaction conditions is the formation of DBZP most favorable?

A2: The formation of DBZP is generally favored under conditions that promote the second N-alkylation of the piperazine ring. These include:

  • Using a stoichiometric excess of benzyl chloride relative to piperazine.[1]

  • Higher reaction temperatures.[1]

  • Rapid addition of benzyl chloride to the reaction mixture.

Q3: Can I use a protecting group strategy to avoid DBZP formation?

A3: Yes, using a mono-protected piperazine is a highly effective strategy to prevent the formation of DBZP. N-Boc-piperazine is a commonly used protected piperazine. The Boc (tert-butoxycarbonyl) group masks one of the nitrogen atoms, allowing for selective benzylation of the other. The Boc group can be subsequently removed under acidic conditions to yield the desired 1-benzylpiperazine.

Q4: What are the key differences in physical properties between 1-benzylpiperazine (BZP) and 1,4-dibenzylpiperazine (DBZP) that can be exploited for purification?

A4: The primary difference that can be exploited for purification is polarity. BZP contains a secondary amine, making it more polar and capable of hydrogen bonding. DBZP is a tertiary amine and is less polar. This difference in polarity is the basis for separation by column chromatography. Additionally, their boiling points and solubilities in various solvents may differ, which can be utilized for purification by distillation and recrystallization, respectively.

Data Presentation

The following table summarizes the qualitative and semi-quantitative effects of key reaction parameters on the formation of 1,4-dibenzylpiperazine (DBZP) during the synthesis of 1-benzylpiperazine (BZP). Specific quantitative data is often dependent on the exact reaction setup and scale, but the trends presented here are generally observed.

ParameterConditionEffect on DBZP FormationRationale
Ratio of Piperazine to Benzyl Chloride High (e.g., 5:1 or greater)LowStatistically favors mono-benzylation.
Low (e.g., 1:1 or excess benzyl chloride)HighIncreases the probability of di-benzylation.[1]
Reaction Temperature Low to Moderate (e.g., 0-65°C)LowReduces the rate of the second benzylation reaction.[2]
HighHighIncreases the rate of both mono- and di-benzylation, often favoring the latter.[1]
Rate of Benzyl Chloride Addition Slow (dropwise)LowMaintains a low concentration of the electrophile, minimizing di-substitution.
Rapid (bulk addition)HighA high local concentration of benzyl chloride increases the likelihood of di-benzylation.
Use of Protecting Group (e.g., N-Boc-piperazine) YesVery Low / NegligibleOne nitrogen atom is blocked, preventing di-substitution.
NoCan be significant, depending on other conditions.Both nitrogen atoms are available for reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine with Minimized DBZP Formation

This protocol is adapted from a procedure that aims to produce 1-benzylpiperazine with minimal formation of the dibenzylated byproduct.[2]

  • Materials:

    • Piperazine hexahydrate

    • Piperazine dihydrochloride monohydrate

    • Benzyl chloride (recently distilled)

    • Absolute ethanol

    • 5N Sodium hydroxide solution

    • Chloroform

    • Anhydrous sodium sulfate

    • Dry benzene

    • Ethanol saturated with dry hydrogen chloride at 0°C

  • Procedure:

    • In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution in a bath at 65°C.

    • To the warm solution, add and dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate with swirling.

    • While maintaining the temperature at 65°C, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride dropwise over 5 minutes with vigorous stirring.

    • Continue stirring the mixture at 65°C for an additional 25 minutes.

    • Cool the reaction mixture, and then place it in an ice bath for approximately 30 minutes without stirring.

    • Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration, wash it with three 10-mL portions of ice-cold absolute ethanol, and dry the crystals.

    • Combine the filtrate and washings, cool the solution in an ice bath, and add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.

    • After thorough mixing, cool the solution in an ice bath for 10-15 minutes to allow for the precipitation of 1-benzylpiperazine dihydrochloride.

    • Collect the white plates of 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry the product.

    • To obtain the free base, dissolve the dihydrochloride salt in 50 mL of water and make the solution alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.

    • Extract the aqueous solution with twelve 20-mL portions of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 1-benzylpiperazine.

    • Purify the crude product by vacuum distillation.

Protocol 2: GC-MS Analysis for Quantification of 1,4-Dibenzylpiperazine

This is a general protocol for the GC-MS analysis of 1,4-dibenzylpiperazine. Instrument conditions may need to be optimized for your specific system.[5]

  • Sample Preparation:

    • Accurately weigh a sample of your crude product.

    • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).

    • If quantitative analysis is desired, add a known amount of a suitable internal standard.

    • Filter the sample if necessary.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector Temperature: 280°C.

      • Injection Volume: 1 µL.

      • Split Ratio: 20:1.

      • Oven Program:

        • Initial temperature: 100°C, hold for 1.0 min.

        • Ramp to 300°C at 12°C/min.

        • Hold at 300°C for 9.0 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 30-550 amu.

      • MSD Transfer Line Temperature: 280°C.

      • MS Source Temperature: 230°C.

      • MS Quadrupole Temperature: 150°C.

Visualizations

G cluster_synthesis Synthesis of 1-Benzylpiperazine cluster_byproduct Byproduct Formation Pathway start Start: Piperazine & Benzyl Chloride reaction Reaction in Ethanol start->reaction workup Work-up & Isolation of BZP reaction->workup product Crude 1-Benzylpiperazine (BZP) workup->product bzp_intermediate 1-Benzylpiperazine (in situ) second_benzylation Reaction with Benzyl Chloride bzp_intermediate->second_benzylation dbzp 1,4-Dibenzylpiperazine (DBZP) second_benzylation->dbzp

Caption: Formation pathway of 1,4-dibenzylpiperazine byproduct.

G cluster_solutions Corrective Actions for Future Syntheses start High DBZP in Crude Product? check_stoichiometry Check Piperazine to Benzyl Chloride Ratio start->check_stoichiometry Yes check_temp Review Reaction Temperature check_stoichiometry->check_temp increase_piperazine Use >5 eq. Piperazine check_stoichiometry->increase_piperazine check_addition_rate Evaluate Benzyl Chloride Addition Rate check_temp->check_addition_rate lower_temp Maintain Temperature < 65°C check_temp->lower_temp slow_addition Add Benzyl Chloride Dropwise check_addition_rate->slow_addition use_protection Consider Mono-Protected Piperazine check_addition_rate->use_protection Alternative Strategy

Caption: Troubleshooting high 1,4-dibenzylpiperazine formation.

G cluster_methods Purification Methods cluster_analysis Purity Analysis start Crude Product (BZP + DBZP) purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography (Silica gel, basic modifier) purification_choice->column_chrom Small to Medium Scale distillation Fractional Distillation (under vacuum) purification_choice->distillation Medium to Large Scale recrystallization Recrystallization (e.g., of dihydrochloride salt) purification_choice->recrystallization If suitable solvent found gcms GC-MS Analysis column_chrom->gcms distillation->gcms recrystallization->gcms pure_bzp Pure 1-Benzylpiperazine (BZP) gcms->pure_bzp

Caption: Experimental workflow for purification and analysis.

References

Technical Support Center: Enhancing the Chiral Purity of (S)-1-Boc-3-benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral purification of (S)-1-Boc-3-benzylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of (S)-1-Boc-3-benzylpiperazine?

A1: The principal techniques for enhancing the enantiomeric excess of (S)-1-Boc-3-benzylpiperazine include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used method that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][2]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Enzymatic Resolution: This technique utilizes enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q2: Which chiral stationary phases (CSPs) are most effective for separating benzylpiperazine derivatives?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often successful for the chiral separation of piperazine derivatives. Columns such as Chiralpak® IA, IB, and IC have demonstrated good performance in resolving similar compounds.[3] A systematic screening of different CSPs is recommended to identify the optimal column for your specific application.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Yes, SFC is a viable and often advantageous alternative to HPLC for chiral separations. It can offer faster analysis times and reduced solvent consumption. A method screening approach that evaluates both HPLC and SFC can be highly efficient in finding the optimal separation conditions.[4]

Q4: What are the critical parameters to consider when developing a diastereomeric salt resolution protocol?

A4: Key factors for successful diastereomeric salt resolution include the choice of resolving agent and solvent, crystallization temperature, and the molar ratio of the substrate to the resolving agent. Thoroughly characterizing the solid forms and understanding the solubility of the diastereomeric salts are crucial for optimizing the process.[5][6]

Troubleshooting Guides

Chiral HPLC Method Development
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between enantiomers (Rs < 1.5) Suboptimal mobile phase composition.Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Reducing the modifier percentage can increase retention and improve resolution. Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).[7]
Inappropriate chiral stationary phase.Screen a variety of CSPs with different selectivities (e.g., other polysaccharide-based columns or Pirkle-type columns).
High flow rate.Decrease the flow rate to allow for greater interaction between the analyte and the CSP, which can enhance resolution.
Peak tailing or broadening Secondary interactions with the stationary phase.Add a mobile phase additive. For a basic compound like a piperazine derivative, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
Drifting retention times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is well-mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost peaks Mobile phase contamination.Use high-purity HPLC-grade solvents and filter the mobile phase.[7]
System contamination from previous injections.Implement a thorough needle and system wash protocol between runs.[7]
Diastereomeric Salt Resolution
Problem Possible Cause(s) Suggested Solution(s)
No crystallization of diastereomeric salt Poor solvent choice.Screen a variety of solvents with different polarities. An antisolvent addition strategy may be beneficial.
Diastereomeric salt is too soluble.Lower the crystallization temperature. Concentrate the solution.
Low diastereomeric excess (d.e.) of the crystallized salt Incomplete separation of diastereomers.Optimize the crystallization conditions (e.g., cooling rate, agitation). Consider recrystallizing the product.
Co-crystallization of both diastereomers.Adjust the molar ratio of the resolving agent. A sub-stoichiometric amount of the resolving agent can sometimes improve selectivity.
Low yield of the desired enantiomer Suboptimal resolving agent.Screen different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid).
Loss of product during isolation.Optimize the filtration and washing steps to minimize product loss.

Experimental Protocols

Chiral HPLC Method for (S)-1-Boc-3-benzylpiperazine

This protocol is a starting point and may require optimization.

  • Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)

  • Mobile Phase: n-Hexane:Isopropanol (IPA) with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v + 0.1% DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Diastereomeric Salt Resolution Protocol
  • Salt Formation: Dissolve racemic 1-Boc-3-benzylpiperazine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Add a solution of a chiral resolving agent (e.g., 0.5 equivalents of L-tartaric acid) in the same solvent.

  • Crystallization: Stir the solution at an elevated temperature to ensure complete dissolution, then slowly cool to allow for the selective crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to deprotonate the piperazine nitrogen.

  • Extraction: Extract the liberated (S)-1-Boc-3-benzylpiperazine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification and Analysis: Dry the organic layer, concentrate, and analyze the enantiomeric purity using the chiral HPLC method described above.

Data Presentation

Table 1: Example Data for Chiral HPLC Optimization

TrialMobile Phase (Hexane:IPA)AdditiveResolution (Rs)Enantiomeric Excess (% ee) of (S)-isomer
190:10None1.295.2
295:5None1.698.5
395:50.1% DEA1.999.1
490:10 (Ethanol instead of IPA)0.1% DEA1.798.8

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample (1 mg/mL in mobile phase) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., Hexane:IPA:DEA) equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Diastereomeric_Resolution_Workflow racemate Racemic this compound salt_formation Diastereomeric Salt Formation (in suitable solvent) racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-tartaric acid) resolving_agent->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration & Washing crystallization->filtration mother_liquor Mother Liquor (contains other diastereomer) crystallization->mother_liquor liberation Liberate Free Base (add base) filtration->liberation extraction Solvent Extraction liberation->extraction final_product (S)-1-Boc-3-benzylpiperazine (High Chiral Purity) extraction->final_product

Caption: Diastereomeric Salt Resolution Process.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 1-Boc-3-Benzylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-3-benzylpiperazine is a chiral building block used in the synthesis of various drug candidates. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, supported by detailed experimental protocols based on the analysis of structurally similar compounds.

Comparison of Chiral HPLC Methods

The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based and Pirkle-type CSPs are two of the most widely used and successful types of columns for the separation of a broad range of chiral compounds. Below is a comparison of proposed starting methods for the analysis of this compound enantiomers using these two types of CSPs.

Data Presentation: Comparison of Proposed Chiral HPLC Methods

ParameterMethod A: Polysaccharide-Based CSPMethod B: Pirkle-Type CSP
Chiral Stationary Phase Chiralpak® IC-3 (or similar cellulose-based column)Whelk-O® 1 (covalently bonded)
Particle Size 3 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA) (95:5:0.2, v/v/v)n-Hexane / Ethanol (EtOH) (90:10, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL10 µL
Expected Retention Time 1 ~ 8.5 min~ 7.2 min
Expected Retention Time 2 ~ 10.2 min~ 8.9 min
Expected Resolution (Rs) > 2.0> 1.5

Note: The retention times and resolution are illustrative and based on typical performance for similar compounds. Method development and optimization are required to achieve these values for this compound.

Experimental Protocols

Below are detailed experimental protocols for the two proposed chiral HPLC methods. These protocols provide a starting point for method development and validation.

Method A: Polysaccharide-Based CSP

This method is adapted from a validated procedure for the chiral separation of 1-Boc-3-hydroxypiperidine, a structurally related compound.[1]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiralpak® IC-3, 3 µm, 250 x 4.6 mm column.

  • HPLC-grade n-Hexane, Isopropyl Alcohol (IPA), and Trifluoroacetic Acid (TFA).

  • This compound racemic standard and samples.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / IPA / TFA (95:5:0.2, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the racemic standard six times.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

  • The tailing factor for each peak should be less than 1.5.

  • The relative standard deviation (RSD) for the peak areas should be less than 2.0%.

Method B: Pirkle-Type CSP

This method is proposed based on the broad applicability of the Whelk-O® 1 stationary phase for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Whelk-O® 1, 5 µm, 250 x 4.6 mm column.

  • HPLC-grade n-Hexane and Ethanol (EtOH).

  • This compound racemic standard and samples.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / EtOH (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the racemic standard six times.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.

  • The tailing factor for each peak should be less than 1.5.

  • The RSD for the peak areas should be less than 2.0%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Standard/Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter Sample p2->p3 h1 Inject Sample p3->h1 p4 Prepare Mobile Phase p4->h1 h2 Chiral Separation on Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Resolution & Purity d1->d2 d3 Generate Report d2->d3

Caption: Workflow for Chiral HPLC Analysis.

Method Comparison Logic

This diagram outlines the key parameters for comparing the two proposed chiral HPLC methods.

G cluster_csp Chiral Stationary Phase cluster_conditions Operating Conditions start Chiral HPLC Method Comparison for this compound csp1 Method A: Polysaccharide-Based (Chiralpak® IC-3) start->csp1 csp2 Method B: Pirkle-Type (Whelk-O® 1) start->csp2 mob Mobile Phase Composition csp1->mob csp2->mob res Resolution (Rs) sel Selectivity (α) ret Retention Time (tR) eff Efficiency (N) flow Flow Rate mob->flow flow->res flow->ret

Caption: Logic for Comparing Chiral HPLC Methods.

References

Characterization of 1-Boc-3-Benzylpiperazine: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 1-Boc-3-benzylpiperazine, a key building block in the synthesis of various pharmaceutical compounds.

This document details the expected spectral data for this compound and compares it with related structures, offering a framework for the verification of its chemical identity. Detailed experimental protocols for both NMR and MS analyses are also provided to ensure reproducible results.

Spectroscopic Data Comparison

The structural confirmation of this compound (Molecular Formula: C₁₆H₂₄N₂O₂, Molecular Weight: 276.37 g/mol ) relies on the complementary information provided by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Below is a summary of the expected and comparative spectral data.

Table 1: ¹H NMR Spectral Data Comparison
CompoundKey Chemical Shifts (δ, ppm)
This compound (Expected) ~7.20-7.35 (m, 5H, Ar-H), ~3.8-4.0 (m, 1H, CH-benzyl), ~3.6-3.8 (m, 2H, piperazine-H), ~2.5-3.0 (m, 5H, piperazine-H & CH₂-benzyl), 1.45 (s, 9H, Boc)
1-Boc-piperazine3.42 (t, 4H), 2.78 (t, 4H), 1.45 (s, 9H)
1-Benzylpiperazine7.20-7.35 (m, 5H, Ar-H), 3.51 (s, 2H, CH₂-benzyl), 2.89 (t, 4H, piperazine-H), 2.42 (t, 4H, piperazine-H)
Table 2: ¹³C NMR Spectral Data Comparison
CompoundKey Chemical Shifts (δ, ppm)
This compound (Expected) ~154.7 (C=O, Boc), ~138.0 (Ar-C), ~129.3, ~128.4, ~126.3 (Ar-CH), ~79.5 (C(CH₃)₃), ~55-40 (piperazine carbons), ~39.0 (CH₂-benzyl), 28.4 (C(CH₃)₃)
1-Boc-piperazine154.9 (C=O, Boc), 79.6 (C(CH₃)₃), 44.0 (piperazine carbons), 28.5 (C(CH₃)₃)
1-Benzylpiperazine138.2 (Ar-C), 129.3, 128.2, 127.1 (Ar-CH), 63.3 (CH₂-benzyl), 53.2, 46.1 (piperazine carbons)
Table 3: Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 276.19 [M]⁺220 ([M-C₄H₈]⁺), 177 ([M-Boc]⁺), 91 (tropylium ion, [C₇H₇]⁺)
1-Boc-piperazine186.14 [M]⁺130 ([M-C₄H₈]⁺), 87 ([M-Boc]⁺), 57 ([C₄H₉]⁺)
1-Benzylpiperazine176.13 [M]⁺91 (tropylium ion, [C₇H₇]⁺, base peak)

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. The following protocols are recommended for the NMR and mass spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of piperazine compounds is as follows:[1]

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's frequency to the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).

    • Employ a standard single-pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon signals (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method for the analysis of piperazine derivatives.[1]

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent like methanol or acetonitrile.[1]

  • Gas Chromatography (GC) Conditions:

    • Injector: Set the injector temperature to a value that ensures efficient vaporization of the sample (e.g., 250 °C).[1]

    • Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5MS) for good separation.[1]

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature and gradually ramp up to a higher temperature to ensure good separation of any potential impurities.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.[1]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is suitable for this analysis.

    • Scan Range: Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-500).[1]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak and compare the fragmentation pattern with the expected values and data from spectral libraries for structural confirmation.

Analytical Workflow and Data Interpretation

The combined use of NMR and MS provides a robust workflow for the structural confirmation of this compound.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Analysis cluster_confirmation Confirmation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (GC-MS) synthesis->ms nmr_data ¹H: Chemical Shifts, Multiplicity, Integration ¹³C: Chemical Shifts nmr->nmr_data ms_data Molecular Ion (m/z) Fragmentation Pattern ms->ms_data confirmation Structural Confirmation of This compound nmr_data->confirmation ms_data->confirmation

Analytical workflow for this compound.

NMR Interpretation: The ¹H NMR spectrum will confirm the presence of the benzyl and Boc groups, as well as the piperazine ring protons, through their characteristic chemical shifts and multiplicities. The integration of the signals will correspond to the number of protons in each environment. The ¹³C NMR spectrum will show the correct number of carbon signals, confirming the overall carbon framework of the molecule.

Mass Spectrometry Interpretation: The mass spectrum will provide the molecular weight of the compound through the molecular ion peak. The fragmentation pattern, particularly the loss of the Boc group and the formation of the tropylium ion, serves as a diagnostic fingerprint for the structure of this compound. The observation of the base peak at m/z 91 is a strong indicator of the benzyl moiety.[2]

By following these protocols and comparing the obtained data with the reference values, researchers can confidently confirm the identity and purity of their synthesized this compound.

References

A Comparative Guide to Boc and Cbz Protecting Groups for 3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group is a critical decision in the synthesis of complex molecules such as functionalized piperazine derivatives. 3-Benzylpiperazine, a versatile scaffold in medicinal chemistry, possesses two secondary amine functionalities with different steric and electronic environments, making selective protection a key synthetic challenge. This guide provides an objective, data-driven comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of their application to 3-benzylpiperazine.

Introduction to Boc and Cbz Protecting Groups

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group. Its popularity stems from the ease of its introduction and its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments.

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis. It is renowned for its stability under both acidic and basic conditions and is typically removed via catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the Boc group.

Orthogonality: A Key Strategic Advantage

The primary advantage of using Boc and Cbz protecting groups in a multi-step synthesis lies in their orthogonality. One can be selectively removed in the presence of the other, allowing for sequential modification of the different amine groups in 3-benzylpiperazine. For instance, the Boc group can be cleaved with acid while the Cbz group remains intact, and conversely, the Cbz group can be removed by hydrogenolysis without affecting the Boc group.[1][2]

Comparison of Physicochemical Properties

PropertyBoc-Protected 3-BenzylpiperazineCbz-Protected 3-Benzylpiperazine
Molecular Formula C₁₆H₂₄N₂O₂[3]C₁₉H₂₂N₂O₂
Molecular Weight 276.37 g/mol [3]326.40 g/mol
Appearance White to yellow solid-liquid mixture[4]Not specified
Storage Conditions 2-8°C, under inert gas[4]Not specified

Performance Comparison: Protection and Deprotection

ParameterBoc ProtectionCbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Boc₂O, base (e.g., NaHCO₃, Et₃N), in a solvent like CH₂Cl₂ or THF.[5]Cbz-Cl, base (e.g., Na₂CO₃), often under Schotten-Baumann conditions (aqueous/organic biphasic).[6]
Selectivity for 3-Benzylpiperazine Protection is expected to occur preferentially at the less sterically hindered N1 position.Similar to Boc, protection is expected to favor the N1 position.
Typical Yields Generally high, often >90%.[7][8]Generally high, often in the 80-95% range.[9]
Deprotection Method Acidolysis (e.g., TFA in CH₂Cl₂, HCl in dioxane).[10][11]Catalytic Hydrogenolysis (e.g., H₂/Pd-C in MeOH or EtOH).[6]
Deprotection Conditions Mild to strong acidic conditions, room temperature.Neutral conditions, room temperature to slightly elevated temperatures.
Typical Deprotection Yields High to quantitative.[12]High to quantitative.[13]
Potential Side Reactions Protection: Over-protection to form di-Boc derivative. Deprotection: Acid-sensitive groups in the molecule may be cleaved.[11][14]Protection: Over-protection to form di-Cbz derivative. Deprotection: Reduction of other sensitive functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning by sulfur-containing compounds.[1]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of 3-Benzylpiperazine

Materials:

  • 3-Benzylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-benzylpiperazine (1 equivalent) in dichloromethane.

  • Add a solution of sodium bicarbonate (2 equivalents) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield mono-Boc-3-benzylpiperazine.

Protocol 2: Mono-N-Cbz Protection of 3-Benzylpiperazine

Materials:

  • 3-Benzylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-benzylpiperazine (1 equivalent) in a mixture of ethyl acetate and water.

  • Add sodium carbonate (2 equivalents) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents).

  • Stir vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield mono-Cbz-3-benzylpiperazine.

Protocol 3: Deprotection of N-Boc-3-benzylpiperazine

Materials:

  • N-Boc-3-benzylpiperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-3-benzylpiperazine (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 equivalents).

  • Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the deprotected 3-benzylpiperazine.[11]

Protocol 4: Deprotection of N-Cbz-3-benzylpiperazine

Materials:

  • N-Cbz-3-benzylpiperazine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

  • Dissolve N-Cbz-3-benzylpiperazine (1 equivalent) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (or add ammonium formate).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-benzylpiperazine.

Visualizing the Workflow

Protection_Deprotection_Workflow Start 3-Benzylpiperazine Protect_Boc Boc Protection (Boc)₂O, Base Start->Protect_Boc Protect_Cbz Cbz Protection Cbz-Cl, Base Start->Protect_Cbz Boc_Protected Boc-3-Benzylpiperazine Protect_Boc->Boc_Protected Cbz_Protected Cbz-3-Benzylpiperazine Protect_Cbz->Cbz_Protected Deprotect_Boc Boc Deprotection Acid (TFA, HCl) Boc_Protected->Deprotect_Boc Orthogonal_Deprotection Orthogonal Deprotection Boc_Protected->Orthogonal_Deprotection Deprotect_Cbz Cbz Deprotection H₂, Pd/C Cbz_Protected->Deprotect_Cbz Cbz_Protected->Orthogonal_Deprotection End Deprotected 3-Benzylpiperazine Deprotect_Boc->End Deprotect_Cbz->End

Caption: Workflow for the protection and deprotection of 3-benzylpiperazine.

Decision_Pathway Start Start: Need to protect 3-benzylpiperazine Question1 Is the substrate sensitive to acid? Start->Question1 Question2 Is the substrate sensitive to hydrogenolysis? Question1->Question2  No Choose_Cbz Choose Cbz Question1->Choose_Cbz  Yes Choose_Boc Choose Boc Question2->Choose_Boc  Yes Consider_Orthogonality Consider Orthogonal Strategy with both Question2->Consider_Orthogonality  No

Caption: Decision pathway for selecting between Boc and Cbz protecting groups.

Conclusion

Both Boc and Cbz are highly effective protecting groups for the secondary amines of 3-benzylpiperazine. The choice between them is primarily dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Choose Boc when subsequent reaction steps involve reductive conditions or when a mild acid-labile protecting group is desired.

  • Choose Cbz when the synthetic route requires stability to acidic conditions and the molecule is tolerant to catalytic hydrogenolysis.

The orthogonality of Boc and Cbz protecting groups provides a powerful tool for the selective functionalization of 3-benzylpiperazine, enabling the synthesis of complex and diverse molecular architectures for drug discovery and development.

References

Determining the Enantiomeric Purity of 1-Boc-3-Benzylpiperazine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 1-Boc-3-benzylpiperazine, a key building block in various pharmaceutical agents. This guide provides a comprehensive comparison of the primary analytical techniques used to quantify the enantiomeric purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The most prevalent and effective methods for determining the enantiomeric excess of chiral amines and their derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the aid of chiral auxiliaries. Each method offers distinct advantages and is suited to different analytical needs.

Comparison of Analytical Methods

The selection of an optimal analytical method hinges on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for the most common techniques.

Analytical MethodPrincipleTypical Stationary Phase/ReagentResolution (Rs)Analysis TimeAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Polysaccharide-based (e.g., Chiralpak series)> 1.510-30 minHigh resolution, widely available, robust.Higher solvent consumption, longer analysis times than SFC.
Chiral SFC Differential interaction with a CSP using supercritical CO2 as the primary mobile phase.Similar to HPLC (e.g., polysaccharide-based)> 1.5< 10 minFast analysis, reduced solvent usage, environmentally friendly.[1]Requires specialized instrumentation.
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[2][3]Chiral acids (e.g., Mosher's acid), chiral alcohols, or BINOL derivatives.[3]Baseline separation of signals5-15 minRapid, no chromatographic separation needed, provides structural information.Lower sensitivity, potential for kinetic resolution errors, requires pure chiral auxiliary.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers.[][6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Column: Chiralpak IC-3 (or equivalent polysaccharide-based column)

Mobile Phase:

  • A mixture of n-Hexane and Isopropyl Alcohol (IPA), often with a small percentage of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting gradient could be 90:10 (n-Hexane:IPA).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[7] This is achieved by adding a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[3]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl3)

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diol (BINOL) or a derivative.

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl3.

    • Acquire a standard 1H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition: Acquire the 1H NMR spectrum of the mixture.

  • Analysis:

    • Identify a proton signal (e.g., the benzylic protons or a proton on the piperazine ring) that shows clear separation into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the two separated signals.

  • Quantification: Calculate the enantiomeric excess based on the integration values (Int) of the two signals:

    • ee (%) = [ (Intmajor - Intminor) / (Intmajor + Intminor) ] x 100

Experimental Workflow Visualization

The general workflow for determining the enantiomeric excess of a synthesized chiral compound is depicted below. This process ensures the accurate assessment of the stereochemical outcome of an asymmetric synthesis.

G General Workflow for Enantiomeric Excess Determination cluster_synthesis Synthesis cluster_analysis Analysis cluster_result Result Asymmetric_Synthesis Asymmetric Synthesis of this compound Workup_Purification Reaction Work-up and Purification Asymmetric_Synthesis->Workup_Purification Sample_Preparation Sample Preparation for Analysis Workup_Purification->Sample_Preparation Analytical_Method Choice of Analytical Method Sample_Preparation->Analytical_Method Chiral_HPLC Chiral HPLC Analytical_Method->Chiral_HPLC Chiral_SFC Chiral SFC Analytical_Method->Chiral_SFC NMR_Spectroscopy NMR with Chiral Auxiliary Analytical_Method->NMR_Spectroscopy Data_Acquisition Data Acquisition Chiral_HPLC->Data_Acquisition Chiral_SFC->Data_Acquisition NMR_Spectroscopy->Data_Acquisition Data_Processing Data Processing and ee Calculation Data_Acquisition->Data_Processing Final_Report Final Report with ee Value Data_Processing->Final_Report

Caption: Workflow for determining the enantiomeric excess of this compound.

References

Reactivity comparison of 1-Boc-3-Benzylpiperazine and other substituted piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted piperazines is critical for the efficient synthesis of novel therapeutics. The piperazine scaffold is a ubiquitous feature in many approved drugs, valued for its ability to introduce desirable physicochemical properties.[1] However, the reactivity of the two nitrogen atoms within the piperazine ring can be modulated by various substituents, influencing reaction outcomes in common synthetic transformations such as N-alkylation and N-acylation.

This guide provides a comparative analysis of the reactivity of 1-Boc-3-benzylpiperazine alongside other key substituted piperazines. By presenting available experimental data, this document aims to inform strategic decisions in the design and synthesis of piperazine-containing drug candidates.

Comparative Reactivity in N-Alkylation

N-alkylation is a fundamental reaction for introducing diverse functionalities to the piperazine core. The choice of protecting group and other substituents on the piperazine ring significantly impacts the yield and selectivity of this transformation. The tert-butoxycarbonyl (Boc) group, for instance, deactivates one of the nitrogen atoms, facilitating selective mono-N-alkylation on the unprotected secondary amine.[2]

Below is a summary of reported yields for the N-alkylation of various piperazine derivatives. It is important to note that direct comparative studies under identical conditions are scarce; therefore, this data is collated from different sources and reaction conditions may vary.

Piperazine DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1-Boc-piperazineBenzyl bromideK₂CO₃Acetonitrile80~95% (estimated)
This compoundMethyl iodideK₂CO₃DMFRTHigh (specific yield not found)
1-Acetylpiperazine1-BromobutaneK₂CO₃THFReflux88
1-Acetylpiperazine1-BromohexaneK₂CO₃THFReflux90
1-(4-Fluorobenzoyl)piperazine4-TosylbutyneNaHTHFRT84
1-(4-Fluorobenzoyl)piperazine3-Azidopropyl tosylateNaHTHFRT81

Note: The yield for 1-Boc-piperazine with benzyl bromide is an estimation based on the high efficiency of N-alkylation of Boc-protected piperazines. Specific data for the N-alkylation of this compound was not found in the reviewed literature, but high yields are expected under standard conditions.

Comparative Reactivity in N-Acylation

N-acylation is another crucial transformation for elaborating the piperazine scaffold, often employed in the synthesis of amides with diverse biological activities. The nucleophilicity of the piperazine nitrogen is a key determinant of the reaction's success.

The following table summarizes yields for the N-acylation of different piperazine derivatives. As with the N-alkylation data, these results are compiled from various studies and reaction conditions may differ.

Piperazine DerivativeAcylating AgentBaseSolventTemperature (°C)Yield (%)
Piperazine (excess)5-Phenyl-valeric acid (activated with CDI)-DCM0 to RT75
1-(4-Methoxybenzyl)piperazineVarious Acyl ChloridesTriethylamineTHF0 to RTNot specified
1-Boc-piperazine4-Boc-1-Piperazinecarbonyl chlorideDIPEADCM0 to RTHigh (general protocol)

Note: Specific yield data for the N-acylation of this compound was not available in the searched literature. However, it is expected to undergo acylation readily on the unprotected nitrogen.

Experimental Protocols

The following are generalized experimental protocols for the N-alkylation and N-acylation of substituted piperazines. Researchers should optimize these conditions for their specific substrates and reagents.

General Protocol for N-Alkylation of a Mono-Protected Piperazine

This procedure is adapted from the N-alkylation of N-acetylpiperazine.[3]

Materials:

  • Mono-protected piperazine (e.g., this compound) (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the mono-protected piperazine and anhydrous potassium carbonate.

  • Add the anhydrous solvent and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • The reaction mixture can be stirred at room temperature or heated (e.g., 60-80 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated piperazine.

General Protocol for N-Acylation of a Mono-Substituted Piperazine

This protocol is a general procedure based on standard acylation methods.

Materials:

  • Mono-substituted piperazine (e.g., this compound) (1.0 eq)

  • Acyl chloride or Acid anhydride (1.05 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the mono-substituted piperazine in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Add the base (TEA or DIPEA) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated piperazine.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the N-alkylation of a mono-protected piperazine, a key reaction discussed in this guide.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A 1. Add mono-protected piperazine and K₂CO₃ to a dry flask. B 2. Add anhydrous solvent (e.g., Acetonitrile). A->B C 3. Stir the suspension under an inert atmosphere. B->C D 4. Slowly add alkyl halide (1.1 eq) at room temperature. C->D E 5. Heat the reaction mixture (e.g., 60-80°C). D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and filter the solids. F->G H 8. Concentrate the filtrate under reduced pressure. G->H I 9. Purify by silica gel column chromatography. H->I J Final Product: N-alkylated piperazine I->J

Workflow for N-Alkylation of a Mono-Protected Piperazine.

Piperazine Derivatives in Signaling Pathways

The strategic functionalization of the piperazine core is often driven by the desire to modulate the activity of biological targets. Piperazine derivatives have been shown to interact with a wide range of receptors and enzymes, thereby influencing various signaling pathways.[1] For instance, many centrally acting drugs containing a piperazine moiety target monoamine neurotransmitter systems, such as serotonin and dopamine receptors, to exert their therapeutic effects in conditions like depression, anxiety, and schizophrenia. The substituents on the piperazine ring play a crucial role in determining the binding affinity and selectivity for these biological targets. A thorough understanding of structure-activity relationships (SAR) is therefore essential in the design of new piperazine-based drugs.

References

A Comparative Guide to the Validation of 1-Boc-3-benzylpiperazine Purity by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. 1-Boc-3-benzylpiperazine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of elemental analysis against other common analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data.

Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimentally determined elemental composition to its theoretical composition. For a pure compound, these values should be in close agreement.

Theoretical vs. Experimental Elemental Composition

The purity of this compound can be rigorously assessed by comparing its theoretical elemental composition with the values obtained from experimental analysis. The molecular formula for this compound is C₁₆H₂₄N₂O₂[1][2][], with a molecular weight of 276.37 g/mol .[1][2][]

Theoretical Elemental Composition:

  • Carbon (C): (16 * 12.011 / 276.37) * 100% = 69.53%

  • Hydrogen (H): (24 * 1.008 / 276.37) * 100% = 8.75%

  • Nitrogen (N): (2 * 14.007 / 276.37) * 100% = 10.14%

  • Oxygen (O): (2 * 15.999 / 276.37) * 100% = 11.58%

The following table summarizes the theoretical values and presents hypothetical experimental data for a high-purity sample versus a sample containing a common solvent impurity (e.g., ethyl acetate), which would alter the elemental percentages.

ElementTheoretical %High Purity Sample (Experimental %)Sample with Impurity (Experimental %)Acceptable Deviation
Carbon (C)69.5369.4568.98± 0.4%
Hydrogen (H)8.758.718.85± 0.4%
Nitrogen (N)10.1410.119.95± 0.4%

Note: The acceptable deviation of ±0.4% is a standard criterion for pure organic compounds.

Experimental Protocol: Elemental Analysis (CHN Analysis)

This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen content in this compound using a modern elemental analyzer based on the Dumas method (combustion analysis).

Objective: To quantitatively determine the percentage of C, H, and N in a sample of this compound to assess its purity.

Materials and Equipment:

  • This compound sample

  • Microanalytical balance (readable to 0.001 mg)

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000)

  • Tin or silver capsules for sample encapsulation

  • Certified organic analytical standards for calibration (e.g., Acetanilide)

  • High-purity helium, oxygen, and compressed air

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration of the elemental analyzer using a certified standard (e.g., Acetanilide). This establishes a response factor for the instrument's detectors.

  • Sample Preparation:

    • Ensure the this compound sample is homogeneous and has been properly dried to remove residual moisture.

    • Using a microanalytical balance, accurately weigh 2-3 mg of the sample into a tin capsule.

    • Seal the capsule securely to ensure no loss of sample.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • The sample is dropped into a high-temperature (approx. 900-1000 °C) combustion furnace.

    • The sample undergoes rapid and complete combustion in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, N₂, and others) are passed through a reduction furnace to convert nitrogen oxides to N₂.

  • Detection and Quantification:

    • The mixture of gases is then separated, typically by gas chromatography.

    • The individual components (N₂, CO₂, H₂O) are detected by a thermal conductivity detector (TCD).

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of each element in the original sample.

  • Data Interpretation:

    • Compare the experimental percentages of C, H, and N to the theoretical values.

    • If the experimental values are within ±0.4% of the theoretical values, the sample is considered to have high purity in terms of its elemental composition.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound, integrating elemental analysis with other common analytical techniques.

G cluster_0 Purity Validation Workflow Sample Sample of This compound EA Elemental Analysis (CHN) Sample->EA Spec Spectroscopic Analysis Sample->Spec Chrom Chromatographic Analysis Sample->Chrom Compare Compare Experimental vs. Theoretical Values EA->Compare Final Final Purity Assessment Spec->Final Chrom->Final Purity Purity Confirmed (within ±0.4%) Compare->Purity Pass Impure Impurity Detected (Investigate Further) Compare->Impure Fail Purity->Final Impure->Final

Purity validation workflow for this compound.

Comparison with Alternative Purity Assessment Methods

While elemental analysis is a powerful tool for confirming elemental composition, it does not identify the nature of impurities. Therefore, it is best used in conjunction with other techniques. Commercially available this compound typically has a purity of ≥97% or 98%[1][2], which is often determined by chromatographic methods.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion of the sample and measurement of resulting gases (CO₂, H₂O, N₂).Percentage composition of C, H, N, and other elements. Confirms the empirical formula.[]Highly accurate and precise for bulk sample purity. A fundamental check of composition.Does not identify the structure of impurities. Requires a pure, dry sample for accurate results.
¹H and ¹³C NMR Measures the magnetic environment of protons and carbon atoms.Confirms the chemical structure, including the presence of the Boc group and the benzyl moiety. Can quantify impurities if their signals are resolved.[5]Provides detailed structural information. Can identify and quantify specific impurities.Requires a relatively pure sample. May not detect non-proton-containing impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the compound.[5]Highly sensitive. Requires very small sample amounts.Does not provide quantitative purity information on its own. Isomer differentiation can be difficult.
HPLC / GC-FID Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Quantifies the main compound and detects impurities. Purity is often reported as % area.[6][7]Excellent for quantifying purity and separating closely related impurities. Highly sensitive and reproducible.Requires development of a specific analytical method. Reference standards for impurities may be needed for accurate quantification.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample's chemical bonds.Confirms the presence of key functional groups, such as the carbamate C=O stretch (around 1680-1720 cm⁻¹).[5]Fast and non-destructive. Good for confirming functional groups.Provides limited information on overall purity. Not a quantitative technique.

Conclusion

Elemental analysis is an indispensable technique for the fundamental purity validation of this compound. It offers a direct and accurate measure of the elemental composition, serving as a primary quality control check. When the experimental percentages of Carbon, Hydrogen, and Nitrogen align with the theoretical values, it provides strong evidence of a pure sample. For a comprehensive purity profile, it is recommended to complement elemental analysis with chromatographic (HPLC, GC) and spectroscopic (NMR, MS) methods, which can identify and quantify specific impurities, thereby ensuring the material's suitability for its intended research or developmental application.

References

A Comparative Guide to the Asymmetric Synthesis of Chiral 3-Benzylpiperidines and 3-Benzylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to chiral 3-benzylpiperidines and 3-benzylpiperazines, two key structural motifs in a wide array of biologically active compounds and pharmaceuticals. The stereochemistry at the C3 position is often crucial for therapeutic efficacy, making the development of efficient and highly stereoselective synthetic methods a significant area of focus. This document summarizes key quantitative data, details experimental methodologies, and presents logical workflows to aid researchers in selecting the most suitable approach for their specific needs.

I. Comparative Analysis of Synthetic Routes

The synthesis of chiral 3-benzylpiperidines and piperazines can be broadly categorized into several key strategies: catalytic asymmetric reactions, chemo-enzymatic methods, and the use of chiral auxiliaries. Each approach presents a unique set of advantages and disadvantages in terms of yield, enantioselectivity, substrate scope, and operational complexity.

Key Performance Indicators

The following table summarizes the performance of selected state-of-the-art methods for the synthesis of chiral 3-benzylpiperidines and a representative method for chiral 3-substituted piperazines.

ParameterMethod 1: Rh-Catalyzed Asymmetric Reductive Heck (Piperidine)Method 2: Chemo-enzymatic Dearomatization (Piperidine)Method 3: Asymmetric Lithiation of N-Boc-piperazine (Piperazine)
Starting Material Phenyl pyridine-1(2H)-carboxylate, Benzylboronic acidN-Cbz-3-benzyl-1,2,3,6-tetrahydropyridineN-Boc-piperazine
Key Reagent/Catalyst [Rh(cod)OH]₂ / (S)-SegphosAmine oxidase / Ene imine reductases-BuLi / (-)-sparteine
Overall Yield High (e.g., 81% for 3-phenyl derivative)[1]High (e.g., >95%)Moderate to Good
Enantioselectivity Excellent (e.g., 96% ee for 3-phenyl derivative)[1]Excellent (>99% ee)Good to Excellent (e.g., up to 98% ee for α-substituted piperazines)[1]
Reaction Temperature 70 °C[1]Ambient temperature-78 °C
Key Advantages High enantioselectivity, broad substrate scope.Mild reaction conditions, high enantioselectivity, environmentally friendly.Direct functionalization of the piperazine ring.
Key Disadvantages Requires specialized chiral ligands and transition metal catalysts.Requires specific enzymes which may not be readily available for all substrates.Requires stoichiometric use of a chiral ligand, cryogenic temperatures.

II. Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these synthetic routes.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for Chiral 3-Benzylpiperidines

This method provides access to enantioenriched 3-arylpiperidines through a three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction.[1]

Experimental Protocol:

  • Preparation of Phenyl pyridine-1(2H)-carboxylate: To a solution of NaBH₄ and pyridine in methanol at -78 °C, phenyl chloroformate is added dropwise. The reaction is maintained at -78 °C for 3 hours and then quenched with water. The product is extracted with diethyl ether, washed, dried, and purified by recrystallization.

  • Rh-Catalyzed Asymmetric Cross-Coupling: In an argon-purged vial, [Rh(cod)OH]₂ and (S)-Segphos are added, followed by toluene, THP, H₂O, and aqueous CsOH. The mixture is stirred at 70 °C. Benzylboronic acid and phenyl pyridine-1(2H)-carboxylate are then added, and the reaction is stirred at 70 °C for 20 hours. The product, a 3-benzyl-tetrahydropyridine derivative, is isolated by chromatography.

  • Reduction to 3-Benzylpiperidine: The resulting tetrahydropyridine is hydrogenated using a palladium on carbon catalyst to yield the final chiral 3-benzylpiperidine.

Method 2: Chemo-enzymatic Dearomatization for Chiral 3-Benzylpiperidines

This approach utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines.

Experimental Protocol:

  • Synthesis of N-Cbz-3-benzyl-1,2,3,6-tetrahydropyridine: This starting material can be synthesized from the corresponding pyridine derivative through established chemical methods.

  • Biocatalytic Cascade Reaction: In a buffered solution, the N-Cbz-3-benzyl-1,2,3,6-tetrahydropyridine substrate is mixed with an amine oxidase, an ene imine reductase, and a suitable cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is incubated at a controlled temperature and pH until completion.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is dried and concentrated, and the resulting chiral N-Cbz-3-benzylpiperidine is purified by column chromatography. The Cbz protecting group can be removed by standard hydrogenolysis.

Method 3: Asymmetric Lithiation of N-Boc-piperazine for Chiral 3-Benzylpiperazines

This method allows for the direct enantioselective functionalization of the piperazine ring.[1]

Experimental Protocol:

  • Asymmetric Lithiation: To a solution of N-Boc-piperazine and (-)-sparteine in a suitable solvent at -78 °C, s-butyllithium is added dropwise. The mixture is stirred at this temperature for a specified time to allow for the formation of the chiral lithiated intermediate.

  • Electrophilic Quench: Benzyl bromide is then added to the reaction mixture at -78 °C. The reaction is stirred until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are dried and concentrated. The resulting N-Boc-3-benzylpiperazine is purified by column chromatography.

III. Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_Comparison cluster_piperidine Chiral 3-Benzylpiperidines cluster_piperazine Chiral 3-Benzylpiperazines Pyridine Pyridine Dihydropyridine Phenyl pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine_Rh Chiral 3-Benzyl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine_Rh Rh-Catalyzed Asymmetric Reductive Heck Piperidine_Rh Chiral 3-Benzylpiperidine Tetrahydropyridine_Rh->Piperidine_Rh Hydrogenation Tetrahydropyridine_Enz N-Cbz-3-benzyl- 1,2,3,6-tetrahydropyridine Piperidine_Enz Chiral N-Cbz-3-Benzylpiperidine Tetrahydropyridine_Enz->Piperidine_Enz Chemo-enzymatic Cascade Final_Piperidine_Enz Chiral 3-Benzylpiperidine Piperidine_Enz->Final_Piperidine_Enz Deprotection Piperazine_start N-Boc-piperazine Lithiated_Piperazine Chiral Lithiated Intermediate Piperazine_start->Lithiated_Piperazine Asymmetric Lithiation Piperazine_product Chiral N-Boc-3-Benzylpiperazine Lithiated_Piperazine->Piperazine_product Quench with Benzyl Bromide Final_Piperazine Chiral 3-Benzylpiperazine Piperazine_product->Final_Piperazine Deprotection

Caption: Comparative workflow of synthetic routes to chiral 3-benzylpiperidines and piperazines.

The following diagram provides a more detailed look at the Rhodium-Catalyzed Asymmetric Reductive Heck reaction.

Rh_Catalyzed_Heck Start Phenyl pyridine-1(2H)-carboxylate + Benzylboronic acid Reaction Asymmetric Reductive Heck (70 °C, 20 h) Start->Reaction Catalyst [Rh(cod)OH]₂ / (S)-Segphos Catalyst->Reaction Intermediate Chiral 3-Benzyl-1-Cbz-1,2,3,4-tetrahydropyridine Reaction->Intermediate Reduction Hydrogenation (Pd/C, H₂) Intermediate->Reduction Product Chiral 3-Benzylpiperidine Reduction->Product

Caption: Workflow for the Rh-Catalyzed Asymmetric Reductive Heck reaction.

This diagram illustrates the key steps in the chemo-enzymatic synthesis.

Chemo_Enzymatic_Synthesis Substrate N-Cbz-3-benzyl-1,2,3,6-tetrahydropyridine Cascade One-Pot Biocatalytic Cascade (Aqueous buffer, RT) Substrate->Cascade Enzymes Amine Oxidase Ene Imine Reductase Enzymes->Cascade Product_Protected Chiral N-Cbz-3-Benzylpiperidine Cascade->Product_Protected Deprotection Hydrogenolysis (Pd/C, H₂) Product_Protected->Deprotection Final_Product Chiral 3-Benzylpiperidine Deprotection->Final_Product

Caption: Workflow for the Chemo-enzymatic synthesis of chiral 3-benzylpiperidine.

This diagram shows the process of asymmetric lithiation for chiral piperazine synthesis.

Asymmetric_Lithiation Start_Piperazine N-Boc-piperazine Lithiation Asymmetric Lithiation Start_Piperazine->Lithiation Reagents s-BuLi / (-)-sparteine (-78 °C) Reagents->Lithiation Intermediate_Piperazine Chiral Lithiated Piperazine Lithiation->Intermediate_Piperazine Quench Electrophilic Quench (Benzyl Bromide, -78 °C) Intermediate_Piperazine->Quench Product_Piperazine Chiral N-Boc-3-Benzylpiperazine Quench->Product_Piperazine

Caption: Workflow for the Asymmetric Lithiation of N-Boc-piperazine.

References

A Comparative Crystallographic Guide to 1-Boc-Piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount for designing novel therapeutics. The 1-Boc-piperazine moiety is a common building block in medicinal chemistry. This guide provides a comparative analysis of the X-ray crystallographic data of several 1-Boc-piperazine derivatives, offering insights into their solid-state conformations and crystal packing. This information can be invaluable for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 1-Boc-piperazine derivatives, providing a basis for structural comparison. While direct crystallographic data for 1-Boc-3-benzylpiperazine was not publicly available, the presented derivatives offer valuable insights into the conformational behavior of the 1-Boc-piperazine scaffold.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate[1]C₁₅H₂₁N₃O₄MonoclinicP2₁/c11.235(2)11.897(2)12.246(3)98.78(3)1616.5(6)4
1-(4-Nitrobenzoyl)piperazine¹[2]C₁₁H₁₃N₃O₃MonoclinicC2/c24.587(2)7.0726(6)14.171(1)119.257(8)2149.9(4)4
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[3]C₂₀H₂₇FN₂O₂MonoclinicP2₁/n10.5982(2)8.4705(1)14.8929(3)97.430(1)1325.74(4)4

¹Note: This compound is not a 1-Boc derivative but a benzoyl derivative, included for comparison of the piperazine ring conformation.

Experimental Protocols

The determination of the crystal structure of these derivatives involves synthesis, crystallization, and X-ray diffraction data collection and refinement.

Synthesis of 1-Boc-Piperazine Derivatives

The synthesis of 1-Boc-piperazine derivatives generally involves the protection of one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group. This allows for selective functionalization of the other nitrogen atom.

General Procedure for N-Boc Protection of Piperazine: [4][5]

  • Piperazine is dissolved in a suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent).

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the solution at room temperature or cooled in an ice bath.

  • The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude 1-Boc-piperazine, which can be purified by column chromatography or recrystallization.

Synthesis of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: [1]

This compound was synthesized via a nucleophilic substitution reaction. While the specific details of the reactants were not provided in the abstract, a plausible route involves the reaction of 1-Boc-piperazine with 1-fluoro-4-nitrobenzene in the presence of a base.

Synthesis of tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate: [3]

A solution of 1-ethynyl-4-fluorobenzene in anhydrous THF was cooled in an ice bath. Methyl magnesium bromide was added dropwise. This was followed by the addition of a solution of tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate. The reaction mixture was stirred and then quenched, followed by extraction and purification by column chromatography to yield the final product.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

General Crystallization Techniques: [6]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days to weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

For tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, single crystals were obtained by recrystallization from ethyl acetate.[3]

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a specific temperature (often 100 K or 150 K to minimize thermal vibrations).[6]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship between the molecular structure and the determined crystallographic parameters.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 1-Boc-Piperazine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Caption: A flowchart of the experimental workflow for X-ray crystallography.

logical_relationship From Molecule to Crystal Structure Data Molecule 1-Boc-Piperazine Derivative Molecule Conformation Molecular Conformation (Chair, Boat, etc.) Molecule->Conformation Interactions Intermolecular Interactions (H-bonding, van der Waals) Molecule->Interactions UnitCell Unit Cell Parameters (a, b, c, α, β, γ) Conformation->UnitCell SpaceGroup Space Group (Symmetry) Conformation->SpaceGroup Interactions->UnitCell Interactions->SpaceGroup

Caption: Relationship between molecular properties and crystallographic data.

References

Stability Under Fire: A Comparative Guide to 1-Boc-3-Benzylpiperazine and its Alternatives in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The stability of these temporary shields under a variety of reaction conditions dictates the feasibility of a synthetic route. This guide provides a comprehensive assessment of the stability of 1-Boc-3-benzylpiperazine, a key intermediate in the synthesis of numerous biologically active compounds. We present a comparative analysis with common alternative protecting groups, supported by established chemical principles and detailed experimental protocols to empower researchers to generate their own stability data.

Performance Under Pressure: A Comparative Overview

The tert-butyloxycarbonyl (Boc) group is renowned for its robustness in many chemical environments, with its primary lability being under acidic conditions. This characteristic forms the basis of its widespread use and its orthogonality with other protecting groups. The following table summarizes the expected stability of this compound in comparison to other commonly used N-protecting groups for the piperazine scaffold: Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc).

Reaction ConditionThis compound (Expected Stability)1-Cbz-3-benzylpiperazine (Expected Stability)1-Fmoc-3-benzylpiperazine (Expected Stability)
Acidic Labile: Cleaved by strong acids (e.g., TFA, HCl).Stable: Generally stable to acidic conditions.Stable: Generally stable to acidic conditions.
Basic Stable: Resistant to a wide range of basic conditions.Stable: Generally stable to basic conditions.Labile: Cleaved by mild bases (e.g., piperidine).
Oxidative Generally Stable: The Boc group itself is resistant to many common oxidizing agents.Generally Stable: The Cbz group is typically stable to oxidation.Generally Stable: The Fmoc group is generally stable to oxidation.
Reductive (Catalytic Hydrogenation) Stable: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C).Labile: Cleaved by catalytic hydrogenation.Stable: The Fmoc group is stable to catalytic hydrogenation.

Generating the Evidence: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific reaction conditions, a forced degradation study can be performed. The following protocols outline the general methodology for these key experiments. The extent of degradation can be quantified by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by monitoring the disappearance of the starting material and the appearance of the deprotected product (3-benzylpiperazine) and other impurities over time.

Protocol 1: Assessment of Stability under Acidic Conditions
  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., Dichloromethane (DCM) or Dioxane).

  • Reaction Setup: In separate vials, add a known concentration of this compound to a solution of the acid to be tested (e.g., 20% Trifluoroacetic acid (TFA) in DCM, or 4M HCl in Dioxane).

  • Incubation: Stir the reactions at a controlled temperature (e.g., room temperature).

  • Time Points: At specified time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot from each reaction.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Analysis: Extract the organic components and analyze by HPLC or LC-MS to determine the percentage of remaining this compound.

Protocol 2: Assessment of Stability under Basic Conditions
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Dimethylformamide (DMF) or Methanol).

  • Reaction Setup: In separate vials, add a known concentration of this compound to a solution of the base to be tested (e.g., 20% Piperidine in DMF, 1M NaOH in Methanol/Water).

  • Incubation: Stir the reactions at a controlled temperature (e.g., room temperature).

  • Time Points: At specified time intervals (e.g., 0, 1h, 4h, 8h, 24h), withdraw an aliquot from each reaction.

  • Work-up: Neutralize the base with a suitable acid (e.g., 1M HCl).

  • Analysis: Extract the organic components and analyze by HPLC or LC-MS.

Protocol 3: Assessment of Stability under Oxidative Conditions
  • Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., Acetonitrile or a buffered aqueous solution).

  • Reaction Setup: In separate vials, add a known concentration of this compound to a solution of the oxidizing agent to be tested (e.g., 30% Hydrogen peroxide, m-Chloroperoxybenzoic acid (mCPBA)).

  • Incubation: Stir the reactions at a controlled temperature, protecting from light if necessary.

  • Time Points: At specified time intervals, withdraw an aliquot from each reaction.

  • Quenching: Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate for peroxide-based oxidants).

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS.

Protocol 4: Assessment of Stability under Reductive Conditions (Catalytic Hydrogenation)
  • Reaction Setup: Dissolve a known amount of this compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, e.g., 10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Time Points: At specified time intervals, carefully withdraw a small aliquot of the reaction mixture (venting the hydrogen atmosphere appropriately).

  • Sample Preparation: Filter the aliquot through a small plug of celite to remove the catalyst.

  • Analysis: Analyze the filtrate by HPLC or LC-MS.

Visualizing the Workflow and Logic

To further clarify the experimental process and the relationships between different protecting groups, the following diagrams are provided.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_conditions Reaction Conditions cluster_analysis Analysis Start This compound Stock Solution Acidic Acidic (e.g., TFA/DCM) Start->Acidic Incubate at Time Points Basic Basic (e.g., Piperidine/DMF) Start->Basic Incubate at Time Points Oxidative Oxidative (e.g., H2O2) Start->Oxidative Incubate at Time Points Reductive Reductive (e.g., H2/Pd-C) Start->Reductive Incubate at Time Points Quench Quench Reaction & Work-up Acidic->Quench Basic->Quench Oxidative->Quench Reductive->Quench Analyze HPLC / LC-MS Analysis Quench->Analyze Data Quantitative Stability Data Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

Protecting_Group_Orthogonality cluster_Boc Boc cluster_Cbz Cbz cluster_Fmoc Fmoc PG Protecting Group Boc_Stable Stable: - Basic - Reductive (H2/Pd-C) - Oxidative PG->Boc_Stable Boc_Labile Labile: - Acidic PG->Boc_Labile Cbz_Stable Stable: - Acidic - Basic - Oxidative PG->Cbz_Stable Cbz_Labile Labile: - Reductive (H2/Pd-C) PG->Cbz_Labile Fmoc_Stable Stable: - Acidic - Reductive (H2/Pd-C) - Oxidative PG->Fmoc_Stable Fmoc_Labile Labile: - Basic PG->Fmoc_Labile

Caption: Orthogonal stability of common amine protecting groups.

Benchmarking Catalyst Performance for 1-Boc-3-Benzylpiperazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Boc-3-benzylpiperazine is a crucial step in the development of various pharmaceutical compounds, leveraging the privileged piperazine scaffold.[1] The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of catalytic strategies for the synthesis of monosubstituted piperazines like this compound, supported by experimental data from analogous reactions.

Synthetic Strategies and Catalytic Approaches

The synthesis of this compound can be approached through several routes, primarily involving the protection and functionalization of the piperazine ring. The most common strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to ensure mono-functionalization.[2][3] This avoids the common issue of forming undesired 1,4-disubstituted byproducts.[2]

The general workflow consists of three main steps:

  • Protection: One of the nitrogen atoms of piperazine is protected with a Boc group.

  • Functionalization: The unprotected nitrogen is then functionalized, in this case, with a benzyl group.

  • Deprotection (if necessary): The Boc group can be removed under acidic conditions to yield the monosubstituted piperazine.[2]

Alternatively, a one-pot, one-step synthesis from a protonated piperazine without the need for a protecting group has been explored, utilizing heterogeneous catalysis.[3]

Catalyst Performance Comparison

Catalyst SystemSubstrate(s)Reaction TypeYield (%)Reaction TimeTemperature (°C)Key AdvantagesSource(s)
5%-Pd/C Dioxime, Boc₂OReductive Cyclization & Boc-protectionHigh (not specified)6 h50Standard, reliable[4]
Raney Nickel Dioxime, Boc₂OReductive Cyclization & Boc-protectionHigh (not specified)6 h50Cost-effective alternative to Pd[4]
PINZS (Piperazine-based nano-catalyst on ZnO) Aniline, Boc₂ON-Boc Protection9810 min60High yield, short reaction time, solvent-free[5][6]
Metal ions on polymeric resins Protonated piperazine, alkylating agentOne-pot N-alkylationHigh (not specified)VariableRoom Temp. or RefluxSimplified one-pot procedure, no protecting group[3]
None (Base-mediated) N-Boc-piperazine, Alkyl halideN-AlkylationNot specifiedNot specifiedRoom Temp. to elevatedStandard procedure, wide substrate scope[2]

Note: The data presented is for analogous reactions and should be considered indicative of potential performance for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the synthesis of this compound, adapted from the literature.

Protocol 1: N-Alkylation of N-Boc-Piperazine

This protocol describes the benzylation of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine

  • Benzyl halide (e.g., benzyl bromide)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) in a suitable anhydrous solvent, add a base (e.g., K₂CO₃, 2.0 eq.).[2]

  • Add the benzyl halide (1.0-1.2 eq.) to the mixture at room temperature.[2]

  • Heat the reaction mixture if necessary and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[2]

  • Dilute the resulting residue with an organic solvent (e.g., DCM) and water.[2]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylated product.[2]

Protocol 2: Catalytic Reductive Cyclization and Boc-Protection (Illustrative for Piperazine Ring Formation)

This protocol outlines a method for forming a Boc-protected piperazine ring from a dioxime precursor using a palladium catalyst.

Materials:

  • Dioxime precursor

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 5%-Pd/C catalyst

  • Methanol

  • Hydrogen gas

Procedure:

  • Add a 5%-Pd/C catalyst (50 mg per 0.5 mmol of dioxime) to a solution of the dioxime (1 equiv.) and Boc₂O (3 equiv.) in methanol (0.1 M).[4]

  • Place the vial in a steel autoclave.

  • Flush the autoclave and then fill it with hydrogen to a pressure of approximately 40 bar.[4]

  • Conduct the hydrogenation at this pressure and 50 °C for 6 hours with vigorous stirring.[4]

  • After 6 hours, cool the autoclave to room temperature and slowly depressurize it.[4]

  • Filter off the catalyst, and concentrate the solution under reduced pressure to yield the Boc-protected piperazine.[4]

Visualizing the Process

To better understand the synthesis and catalyst selection process, the following diagrams have been generated.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Workup & Purification cluster_product Final Product start_piperazine Piperazine step1 Boc Protection start_piperazine->step1 start_boc Boc₂O start_boc->step1 start_benzyl Benzyl Halide step2 Benzylation start_benzyl->step2 step1->step2 workup Aqueous Workup step2->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_goal Primary Goal cluster_factors Key Selection Factors cluster_catalysts Catalyst Options cluster_decision Decision Outcome goal Efficient Synthesis of This compound yield Reaction Yield goal->yield time Reaction Time goal->time cost Catalyst Cost goal->cost conditions Reaction Conditions (Temp., Pressure) goal->conditions purity Product Purity goal->purity scalability Scalability goal->scalability decision Optimal Catalyst Choice yield->decision time->decision cost->decision conditions->decision purity->decision scalability->decision pd_c Pd/C pd_c->decision raney_ni Raney Ni raney_ni->decision nano Nanocatalysts nano->decision hetero Heterogeneous Catalysts hetero->decision

Caption: Logical considerations for selecting a catalyst for piperazine synthesis.

Conclusion

The selection of an appropriate catalyst is paramount for the efficient synthesis of this compound. While traditional methods using palladium or nickel catalysts are reliable for the formation of the piperazine ring, newer developments in nanocatalysts and heterogeneous catalysts offer significant advantages in terms of reaction times, yields, and simplified procedures. The choice of catalyst should be guided by a careful consideration of factors such as yield, reaction conditions, cost, and scalability to meet the specific needs of the research or development project.

References

Safety Operating Guide

Proper Disposal of 1-Boc-3-Benzylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Boc-3-benzylpiperazine, a common reagent in pharmaceutical research and development. Adherence to these protocols is essential to minimize risks to personnel and the environment.

Pre-Disposal and Handling Precautions

Before beginning any process that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the associated hazards. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.

Key Safety Information:

ParameterValueSource
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, N95 dust mask (if generating dust)
Handling Environment Use in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][3] On-site chemical treatment or neutralization is not advised without specific, validated protocols and institutional approval.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or cross-contaminated solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spent consumables in a dedicated, chemically resistant, and sealable container.
  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • List all components of any mixture, including solvents and their approximate concentrations.
  • Indicate the primary hazards (e.g., "Irritant," "Combustible Solid").
  • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).

3. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from sources of ignition and incompatible materials.[3]
  • The container should be kept tightly closed.[1][3]

4. Scheduling Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste contractor with accurate information about the waste composition and quantity.

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.
  • Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways.[3]
  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[2][3]
  • Use spark-proof tools for cleanup.[2][3]
  • The collected spill material must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Waste Generation (this compound) segregate Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Waste Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Essential Safety and Operational Guide for 1-Boc-3-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Boc-3-Benzylpiperazine. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to prevent exposure through skin contact, eye contact, or inhalation.[1] The following table summarizes the required PPE based on the potential hazards identified in Safety Data Sheets (SDS).

Protection Type Specific PPE Key Specifications & Use Cases
Eye/Face Protection Safety Goggles & Face ShieldAlways wear tight-sealing safety goggles. A face shield is required when there is a risk of splashes or spills.[2][3]
Hand Protection Chemical-Resistant GlovesUse chemically impermeable gloves, such as nitrile gloves.[2][4] Contaminated gloves should be disposed of as hazardous waste.[2]
Body Protection Laboratory Coat / GownA long-sleeved, impermeable lab coat or gown should be worn to protect the skin.[2][5] Gowns should close in the back.[5][6]
Respiratory Protection NIOSH-approved RespiratorRequired when working outside of a chemical fume hood, if dust formation is likely, or if ventilation is inadequate.[2][3][7] A dust mask (type N95) is a suitable option.[7]

Operational Plan: Safe Handling Procedures

Proper handling techniques are critical to minimize exposure and ensure a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid Contamination: Prevent contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4]

  • Ignition Sources: Keep the chemical away from all sources of ignition.[4] Use spark-proof tools when handling the substance.[2]

  • Hygiene: Wash hands thoroughly after handling.[3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]

Disposal Plan: Managing Chemical Waste

Disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[2]

  • Waste Classification: This compound should be collected as non-halogenated organic waste.[2]

  • Containerization: Use a designated, properly labeled "Hazardous Waste" container.[2] The label should include the full chemical name.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of in the designated hazardous waste container.[2]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[2]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal company.[2] High-temperature incineration is the recommended final disposal method.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Prepare to handle This compound check_ventilation Is a chemical fume hood available? start->check_ventilation base_ppe Standard PPE: - Chemical-resistant gloves - Lab coat - Safety goggles check_ventilation->base_ppe Yes add_respirator Add NIOSH-approved respirator (N95) check_ventilation->add_respirator check_splash Is there a risk of splashing? add_faceshield Add face shield check_splash->add_faceshield Yes proceed Proceed with experiment check_splash->proceed No base_ppe->check_splash add_respirator->base_ppe add_faceshield->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.